4-(Prop-2-yn-1-yl)piperazin-2-one: The Alkyne-Functionalized Peptidomimetic Scaffold
Technical Guide for Drug Discovery & Chemical Biology Executive Summary This technical guide details the synthesis, functionalization, and application of 4-(prop-2-yn-1-yl)piperazin-2-one , a bifunctional building block...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Drug Discovery & Chemical Biology
Executive Summary
This technical guide details the synthesis, functionalization, and application of 4-(prop-2-yn-1-yl)piperazin-2-one , a bifunctional building block that merges the conformational rigidity of a piperazinone core with the bioorthogonal reactivity of a propargyl group.
In modern drug discovery, this molecule serves two critical functions:
Peptidomimetic Core: The piperazin-2-one ring acts as a constrained mimic of peptide secondary structures (specifically
-turns), improving proteolytic stability and oral bioavailability compared to native peptides.
Clickable Handle: The N4-propargyl group enables rapid diversification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), facilitating Fragment-Based Drug Discovery (FBDD) and the synthesis of macrocyclic peptidomimetics.
Structural Rationale & Pharmacophore Design[1]
The Piperazinone Constraint
The piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry. Unlike flexible linear peptides, the six-membered lactam ring restricts the dihedral angles (
) of the backbone. This restriction forces the attached substituents into defined spatial orientations, often mimicking the and residues of a Type I or Type II -turn.
The Propargyl Utility
The N4-propargyl group is strategically chosen for its dual nature:
Steric Silence: The linear geometry of the alkyne (C
C) minimizes steric clash within binding pockets prior to functionalization.
Synthetic Modularity: It serves as a "silent" handle that can be activated late-stage to append fluorophores, solubilizing tags, or pharmacophores via triazole formation.
Chemical Synthesis Protocol
The synthesis of 4-(prop-2-yn-1-yl)piperazin-2-one relies on the regioselective alkylation of the commercially available piperazin-2-one.
Mechanistic Causality: Regioselectivity (N4 vs. N1)
The piperazin-2-one ring contains two nitrogen centers:
N1 (Lactam/Amide): Low nucleophilicity due to resonance delocalization with the carbonyl oxygen. pKa of conjugate acid is extremely low; N-H pKa is ~16-17.
N4 (Secondary Amine): High nucleophilicity. pKa of conjugate acid is ~8-9.
Experimental Insight: By using a mild base (e.g.,
) rather than a strong base (e.g., NaH), we selectively deprotonate/activate the N4 amine while leaving the N1 amide intact. This ensures the propargyl group attaches exclusively to the N4 position.
Step-by-Step Synthesis Protocol
Reagents:
Piperazin-2-one (1.0 equiv)
Propargyl bromide (80% in toluene, 1.1 equiv)
Potassium Carbonate (
, anhydrous, 2.0 equiv)
Solvent: Acetonitrile (ACN) or Acetone (0.1 M concentration)
Workflow:
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend piperazin-2-one (10 mmol) and anhydrous
(20 mmol) in dry ACN (100 mL).
Addition: Cool the suspension to 0°C. Add propargyl bromide (11 mmol) dropwise over 15 minutes.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1). Staining with ninhydrin will show the disappearance of the secondary amine (starting material).
Workup: Filter off the solid inorganic salts (
, KBr). Concentrate the filtrate under reduced pressure.
Purification: The crude oil is purified via flash column chromatography on silica gel (Eluent: 0-5% MeOH in DCM).
Caption: Regioselective synthesis pathway favoring N4-alkylation via nucleophilicity exploitation.
Functionalization: The "Click" Chemistry Workflow
Once synthesized, the 4-(prop-2-yn-1-yl)piperazin-2-one serves as a scaffold for library generation. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for this transformation.
CuAAC Protocol for Library Generation
This protocol describes coupling the scaffold to a diverse set of azides (
) to create 1,2,3-triazole linked peptidomimetics.
Reagents:
Alkyne Scaffold (1.0 equiv)
Azide Building Block (
, 1.0 equiv)
(0.1 equiv)
Sodium Ascorbate (0.5 equiv)
Solvent: t-BuOH/H2O (1:1) or DMSO/H2O (for solubility).
Procedure:
Dissolve the alkyne scaffold and the azide in the solvent mixture.
Prepare a fresh solution of sodium ascorbate in water.
Add
solution followed immediately by the ascorbate solution. The mixture typically turns yellow/orange.
Stir at RT for 2–4 hours.
Self-Validating Check: Reaction progress is monitored by LC-MS. The formation of the triazole ring is indicated by a mass shift of +Azide Mass and a distinct retention time shift.
Quantitative Data: Reaction Efficiency
Variable
Condition A (Standard)
Condition B (Accelerated)
Catalyst
/ Ascorbate
CuI / DIPEA
Ligand
None
TBTA (Stabilizes Cu(I))
Time
4–6 Hours
1–2 Hours
Yield
75–85%
>90%
Suitability
Robust, cheap
Oxygen-sensitive systems
Diversity-Oriented Synthesis Diagram
Caption: Generation of diverse peptidomimetic libraries using the N4-propargyl handle.
Applications in Drug Development[2][3][4][5][6]
Protease Inhibitors
The piperazin-2-one core mimics the transition state of peptide bond hydrolysis. By attaching specific hydrophobic groups (via the alkyne handle) that fit into the
or pockets of proteases (e.g., Serine proteases), researchers can develop potent, non-cleavable inhibitors.
Macrocyclization
In peptide chemistry, cyclization improves stability. This scaffold can be incorporated into a linear peptide chain (using the N1 position if functionalized with a carboxylate, or as a capping group). The propargyl group then reacts with an azide elsewhere on the chain to "staple" the peptide, locking it into a bioactive helical or turn conformation.
References
Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. Vertex AI Search / PMC.
[Link]
Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions. Organic & Biomolecular Chemistry.
[Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. NIH / PMC.
[Link]
Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. MDPI Molecules.
[Link]
Exploratory
The Propargyl Group: A Linchpin in the Construction of Novel Piperazinone-Based Heterocyclic Scaffolds
A Technical Guide for Researchers in Heterocyclic and Medicinal Chemistry Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The confluence of the privileged piperazinone scaffold and the versatile re...
The confluence of the privileged piperazinone scaffold and the versatile reactivity of the propargyl group has opened new avenues in the design and synthesis of complex heterocyclic systems. This technical guide provides an in-depth exploration of the pivotal role of propargyl-functionalized piperazinones as synthons in modern heterocyclic chemistry. We will delve into the core synthetic strategies for accessing these key building blocks, dissect the mechanistic intricacies of their diverse transformations—including intramolecular cyclizations, multicomponent reactions, and click chemistry—and highlight their applications in the development of novel therapeutic agents. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to inspire and facilitate innovation in this exciting area of chemical synthesis.
Introduction: Strategic Union of a Privileged Scaffold and a Versatile Functional Group
The piperazinone moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antiviral, and neuroprotective properties.[1][2][3] Its rigid, yet conformationally adaptable six-membered ring, featuring two nitrogen atoms, provides an excellent framework for the spatial presentation of various pharmacophoric elements, enhancing interactions with biological targets.[4][5]
The introduction of a propargyl group (prop-2-yn-1-yl) onto the piperazinone backbone imbues this already valuable scaffold with a remarkable degree of synthetic versatility.[6][7][8] The terminal alkyne of the propargyl group is a gateway to a plethora of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," as well as a variety of cyclization and multicomponent reactions.[9][10] This guide will elucidate how the strategic placement of a propargyl group on a piperazinone ring creates a powerful building block for the efficient construction of novel, complex, and often biologically active heterocyclic architectures.
Synthesis of Propargyl-Functionalized Piperazinones: The Gateway to Complexity
The reliable and efficient synthesis of propargyl-functionalized piperazinones is the crucial first step in their utilization as advanced heterocyclic precursors. The most common approach involves the N-alkylation of a pre-formed piperazinone ring with a propargyl halide.
N-Propargylation of Piperazin-2-ones
The direct N-propargylation of piperazin-2-ones is a straightforward and widely used method. The choice of base and solvent is critical to achieving high yields and minimizing side reactions.
Experimental Protocol: Synthesis of N-Propargyl Piperazin-2-one
Dissolution: Dissolve piperazin-2-one (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq) to the solution at 0 °C. Stir for 30 minutes to facilitate the formation of the corresponding anion.
Propargylation: Slowly add propargyl bromide (1.2 eq) to the reaction mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of an aprotic polar solvent like DMF aids in dissolving the piperazinone and the base, while a relatively strong base like NaH is often necessary to deprotonate the amide nitrogen, which is less nucleophilic than the amine nitrogen. The slow addition of propargyl bromide helps to control the exothermicity of the reaction.
Reactivity and Transformations: Building Heterocyclic Complexity
The synthetic utility of propargyl-functionalized piperazinones lies in the rich and diverse reactivity of the alkyne moiety, which can be harnessed to construct a wide array of fused, spiro, and bridged heterocyclic systems.
Intramolecular Cyclization: A Powerful Strategy for Fused Heterocycles
One of the most powerful applications of propargyl-piperazinones is in intramolecular cyclization reactions, where the piperazinone ring or a substituent acts as the nucleophile, attacking the activated alkyne. This strategy provides a direct route to bicyclic and tricyclic scaffolds.
A prominent example is the synthesis of pyrazino[1,2-a]indoles and their corresponding 1-one derivatives.[6][9][11] In this context, an N-propargyl indole can be considered a precursor to a piperazinone-like structure where the piperazinone ring is fused with the indole. The intramolecular cyclization of these precursors is a key step in the synthesis of these biologically active compounds.[12][13]
Gold-Catalyzed 6-exo-dig Cyclization:
Gold catalysts, particularly Au(I) and Au(III) complexes, are exceptionally effective at activating the alkyne of N-propargyl amides for nucleophilic attack.[14][15][16] The 6-exo-dig cyclization is a common pathway, leading to the formation of a six-membered ring.
Caption: Ugi four-component reaction utilizing a propargylamine.
"Click" Chemistry: A Gateway to Conjugation and Functionalization
The terminal alkyne of the propargyl group is the key functional handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry." [7]This reaction allows for the efficient and bioorthogonal ligation of the propargyl-piperazinone scaffold to molecules bearing an azide functionality. This has profound implications for drug discovery, enabling the synthesis of drug-linker conjugates for targeted therapy and the development of chemical probes for biological studies.
Reactant Mixture: In a suitable solvent system (e.g., t-BuOH/H₂O), combine the propargyl-functionalized piperazinone (1.0 eq) and the azide-containing molecule (1.0 eq).
Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by mixing copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) and sodium ascorbate (0.2 eq) in water.
Reaction Initiation: Add the catalyst solution to the reactant mixture.
Reaction: Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a short period and can be monitored by TLC or LC-MS.
Work-up and Purification: Upon completion, the product can often be isolated by filtration if it precipitates, or by extraction with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.
Causality Behind Experimental Choices: The use of a copper(I) catalyst is essential for the high efficiency and regioselectivity of the reaction, leading exclusively to the 1,4-disubstituted triazole. Sodium ascorbate is used as a reducing agent to generate the active Cu(I) species in situ from the more stable CuSO₄. The use of aqueous solvent systems makes this reaction particularly attractive for biological applications.
Applications in Drug Discovery and Medicinal Chemistry
The heterocyclic scaffolds derived from propargyl-functionalized piperazinones have shown significant promise in various therapeutic areas. The ability to rapidly generate molecular diversity through the reactions described above makes this a powerful strategy in lead discovery and optimization.
Pyrazino[1,2-a]indoles and Pyrazino[1,2-a]indol-1-ones:
As previously mentioned, these fused heterocyclic systems are accessible through the intramolecular cyclization of N-propargyl indole precursors. These scaffolds have been investigated for a range of biological activities:
Neuropsychiatric Disorders: Derivatives have been identified as partial agonists at the 5-HT2C receptor, a target for the treatment of various neuropsychiatric conditions.
[1][2][9]* Anticancer Activity: Certain pyrazino[1,2-a]indol-1-ones have demonstrated cytotoxic effects against various cancer cell lines.
[1][6]* Antimicrobial and Antifungal Properties: Some compounds in this class have shown activity against bacterial and fungal pathogens.
[9]
The diverse biological profiles of these compounds underscore the value of the propargyl-piperazinone synthon in generating novel and potent therapeutic agents.
Future Perspectives
The role of propargyl-functionalized piperazinones in heterocyclic chemistry is poised for continued growth. Future research will likely focus on several key areas:
Development of Novel Catalytic Systems: The exploration of new, more efficient, and sustainable catalysts for the cyclization and functionalization of these scaffolds will continue to be a major focus.
Asymmetric Synthesis: The development of stereoselective methods for the synthesis and transformation of chiral propargyl-piperazinones will be crucial for accessing enantiopure drug candidates.
Expansion of Reaction Scope: The application of these building blocks in a wider range of tandem and multicomponent reactions will lead to the discovery of novel heterocyclic systems with unique structural and biological properties.
Integration with Automated Synthesis: The robust and high-yielding nature of many of the reactions involving propargyl-piperazinones makes them well-suited for integration into automated synthesis platforms, accelerating the drug discovery process.
Conclusion
Propargyl-functionalized piperazinones have emerged as powerful and versatile building blocks in the synthesis of complex heterocyclic molecules. Their facile synthesis and the rich reactivity of the propargyl group provide a robust platform for the construction of diverse molecular architectures. The successful application of these synthons in the generation of biologically active compounds, particularly in the realm of fused heterocyclic systems, highlights their immense potential in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of the synthesis, reactivity, and applications of these valuable intermediates, with the aim of inspiring further innovation in the field of heterocyclic chemistry.
References
Zhang, K., Tran, C., Alami, M., & Hamze, A. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals, 14(8), 779. [Link]
[1][9][11]2. Zhang, K., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. ResearchGate. [Link]
[1][6]3. Zhang, K., Tran, C., Alami, M., & Hamze, A. (2021). Synthesis and Biological Activities of Pyrazino[1,2- a]indole and Pyrazino[1,2- a]indol-1-one Derivatives. PubMed. [Link]
[11]4. Binh, V. Q., et al. (2017). Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. ResearchGate. [Link]
[10]5. Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
ResearchGate. (n.d.). Gold‐catalyzed transformations of N‐propargylamides. [Link]
[14]7. An, H., et al. (2019). Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones. Organic Chemistry Portal. [Link]
[15]8. Ye, L., et al. (2017). Gold-catalyzed cascade cyclization of N-propargyl ynamides: rapid access to functionalized indeno[1,2-c]pyrroles. Organic Chemistry Frontiers. [Link]
[16]9. Vaskó, D., et al. (2023). Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. PMC. [Link]
[17]10. Zhang, K., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. MDPI. [Link]
[1]11. Zhang, K., et al. (2021). Pyrazino[1,2-a]Indoles. Encyclopedia.pub. [Link]
[2]12. Jampilek, J., & Kralova, K. (2019). Heterocycles in Medicinal Chemistry. PMC. [Link]
[3]13. Reddy, T. J., et al. (2015). Intramolecular Gold-Catalyzed and NaH-Supported Cyclization Reactions of N-Propargyl Indole Derivatives with Pyrazole and Pyrrole. ResearchGate. [Link]
[12]14. ResearchGate. (n.d.). Synthesis of piperazine propargyl carbamates 2a–g from N-substituted... [Link]
MDPI. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. [Link]
[4]16. ResearchGate. (n.d.). Gold‐catalyzed cyclization of propargylamides. [Link]
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
[5]19. Reddy, T. J., et al. (2015). Intramolecular Gold-Catalyzed and NaH-Supported Cyclization Reactions of N-Propargyl Indole Derivatives with Pyrazole and Pyrrole Rings: Synthesis of Pyrazolodiazepinoindole, Pyrazolopyrazinoindole, and Pyrrolopyrazinoindole. PubMed. [Link]
[13]20. Kalgutkar, A. S., et al. (2001). Synthesis of N-propargylphenelzine and analogues as neuroprotective agents. PubMed. [Link]
Abonia, R., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC. [Link]
[7]22. Abonia, R., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Semantic Scholar. [Link]
[8]23. DeMartino, M. (2003). Biginelli, Passerini, and Ugi Reactions Explained. Scribd. [Link]
Technical Guide: Stability of Terminal Alkynes in Piperazinone Structures
Executive Summary The incorporation of terminal alkynes into piperazinone scaffolds is a high-value strategy in medicinal chemistry, primarily for their utility as "click" chemistry handles (CuAAC), covalent warheads, or...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The incorporation of terminal alkynes into piperazinone scaffolds is a high-value strategy in medicinal chemistry, primarily for their utility as "click" chemistry handles (CuAAC), covalent warheads, or metabolic blockers. However, this structural pairing presents specific, often overlooked stability challenges.
While the piperazinone ring (a cyclic urea/lactam derivative) offers improved metabolic stability over piperazine, its combination with a terminal alkyne introduces latent reactivity. This guide details the Acetylene-Allene Isomerization risk, CYP450-mediated metabolic activation , and oxidative coupling pathways. It provides validated protocols to synthesize, stabilize, and test these moieties in drug discovery campaigns.
Chemical Stability Profile: The Hidden Isomerization Risk
The primary non-biological failure mode for N-propargyl piperazinones is base-catalyzed isomerization. Unlike simple alkyl alkynes, propargyl systems attached to nitrogen (especially amides/lactams) possess acidified propargylic protons.
The Acetylene-Allene Rearrangement
Under basic conditions—often present during synthesis (e.g.,
, ) or in specific formulation buffers—the terminal alkyne can isomerize to an allenamide or ynamide.
Mechanism: The base abstracts a proton from the propargylic methylene (
). The resulting anion is resonance-stabilized by the adjacent nitrogen lone pair and the alkyne -system. Reprotonation at the terminal carbon yields the allene.
Thermodynamics: For N-propargyl amides (piperazinones), the equilibrium often favors the conjugated allenamide over the terminal alkyne due to conjugation with the carbonyl.
Visualization of Degradation Pathways
The following diagram illustrates the two critical chemical degradation pathways: Base-Catalyzed Isomerization and Metal-Catalyzed Oxidative Coupling (Glaser).
Figure 1: Chemical degradation pathways of N-propargyl piperazinones demonstrating isomerization and dimerization risks.
Metabolic Stability: CYP450 Activation
Terminal alkynes are frequently cited as "metabolically stable" relative to alkenes, but this is context-dependent. In piperazinone drugs, a terminal alkyne can act as a suicide substrate for Cytochrome P450 enzymes.
Rearrangement: The unstable oxirene rearranges to a highly reactive ketene .
Inactivation: The ketene acts as a potent electrophile, acylating a nucleophilic residue (e.g., Serine or Cysteine) in the CYP450 active site, leading to Mechanism-Based Inactivation (MBI).
Implication: While the alkyne survives in plasma, it may cause drug-drug interactions (DDIs) by irreversibly inhibiting hepatic enzymes.
Figure 2: Metabolic activation of terminal alkynes leading to potential toxicity or enzyme inactivation.
Synthetic Protocols & Best Practices
To install terminal alkynes on piperazinones without inducing isomerization, specific "soft" alkylation protocols are required.
Protocol: Controlled N-Alkylation
Objective: Install a propargyl group on the secondary amine of a piperazinone without isomerization.
Navigating the Metabolic Maze: A Technical Guide to Predicting and Assessing the Metabolic Stability of 4-(Prop-2-yn-1-yl)piperazin-2-one
Foreword In the landscape of contemporary drug discovery, a thorough understanding of a candidate molecule's metabolic fate is not merely advantageous; it is a critical determinant of its potential success. Early and acc...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword
In the landscape of contemporary drug discovery, a thorough understanding of a candidate molecule's metabolic fate is not merely advantageous; it is a critical determinant of its potential success. Early and accurate assessment of metabolic stability allows for the strategic allocation of resources, the timely identification of liabilities, and the rational design of molecules with optimized pharmacokinetic profiles. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to predict and experimentally evaluate the metabolic stability of the novel chemical entity, 4-(Prop-2-yn-1-yl)piperazin-2-one. By integrating predictive insights with robust experimental protocols, this document serves as a practical resource for navigating the complexities of drug metabolism and making informed decisions in the progression of new therapeutic agents.
Introduction: The Imperative of Metabolic Stability in Drug Discovery
The metabolic stability of a drug candidate dictates its residence time in the body, profoundly influencing its efficacy, safety, and dosing regimen. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate to toxic levels.[1] The liver is the primary organ of drug metabolism, where a superfamily of enzymes, most notably the Cytochrome P450 (CYP) system, chemically modifies xenobiotics to facilitate their excretion.[2] In vitro assays using liver-derived systems, such as microsomes and hepatocytes, are indispensable tools for predicting a compound's in vivo clearance and half-life.[2][3] This guide will focus on a comprehensive approach to evaluating 4-(Prop-2-yn-1-yl)piperazin-2-one, a molecule featuring a propargyl group and a piperazinone core—moieties with known metabolic susceptibilities.
Physicochemical Profile and Predicted Metabolic Hotspots of 4-(Prop-2-yn-1-yl)piperazin-2-one
The structure of 4-(Prop-2-yn-1-yl)piperazin-2-one presents several potential sites for metabolic transformation. A proactive analysis of these "metabolic hotspots" is crucial for anticipating its biotransformation and designing appropriate analytical strategies.
Predicted Metabolic Pathways:
Propargyl Group Oxidation: The terminal alkyne and the adjacent propargylic carbon of the propargyl group are susceptible to oxidation, primarily by CYP enzymes.[4] This can lead to the formation of various oxidized metabolites, including aldehydes, carboxylic acids, or hydroxylated products.
Piperazinone Ring Metabolism: The piperazinone ring is a rich substrate for various metabolic reactions. The secondary amine is a likely site for N-dealkylation , cleaving the propargyl group. Additionally, the carbon atoms alpha to the nitrogen atoms are prone to hydroxylation . The lactam functionality within the ring may also undergo hydrolysis, leading to ring opening .
N-Oxidation: The nitrogen atoms within the piperazinone ring are also potential sites for N-oxidation, another common metabolic pathway for cyclic amines.
The interplay of these functional groups suggests a complex metabolic profile. The propargyl group, while a site for metabolism, can also act as a mechanism-based inhibitor of certain CYP isozymes, a factor that should be considered in more advanced studies.
Figure 1: Predicted metabolic hotspots of 4-(Prop-2-yn-1-yl)piperazin-2-one.
Experimental Assessment of Metabolic Stability
A tiered experimental approach, beginning with a high-throughput liver microsomal stability assay followed by a more comprehensive hepatocyte stability assay, provides a robust evaluation of metabolic clearance.
Liver Microsomal Stability Assay
This assay primarily assesses Phase I metabolism, driven by enzymes like CYPs located in the endoplasmic reticulum.[2] It is a cost-effective and rapid method for initial screening.
Reagent Preparation:
Test Compound Stock: Prepare a 10 mM stock solution of 4-(Prop-2-yn-1-yl)piperazin-2-one in DMSO.
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Human Liver Microsomes (HLM): Thaw pooled HLM on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.
NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
Incubation:
In a 96-well plate, add the test compound to the HLM suspension to a final concentration of 1 µM.
Pre-incubate the plate at 37°C for 5 minutes.
Initiate the metabolic reaction by adding the NRS.
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar and stable compound).
Sample Processing and Analysis:
Centrifuge the plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for LC-MS/MS analysis.
Analyze the disappearance of the parent compound over time.
Figure 2: Workflow for the liver microsomal stability assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as transporters.[2]
Hepatocyte Plating:
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
Plate the hepatocytes in collagen-coated plates and allow them to attach.
Incubation:
Replace the plating medium with incubation medium containing 1 µM of the test compound.
Incubate at 37°C in a humidified incubator.
At specified time points (e.g., 0, 30, 60, 120, and 240 minutes), collect both the cells and the supernatant.
Quench the reaction by adding ice-cold acetonitrile with an internal standard.
Sample Processing and Analysis:
Lyse the cells and combine the lysate with the supernatant.
Process and analyze the samples by LC-MS/MS as described for the microsomal assay.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.
Method Parameters for 4-(Prop-2-yn-1-yl)piperazin-2-one:
Chromatography: Given the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended.[5][6][7][8] A column such as a silica hydride or an amide-based stationary phase would be suitable.
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[7]
Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
Gradient: A gradient starting with a high percentage of organic solvent (e.g., 95% B) and decreasing to elute the polar analyte.
Mass Spectrometry:
Ionization: Electrospray ionization (ESI) in positive ion mode is likely to be effective due to the presence of nitrogen atoms.
Detection: Multiple Reaction Monitoring (MRM) should be used for quantification. The precursor ion will be the protonated molecule [M+H]+, and the product ions will be determined by fragmentation of the parent molecule.
Data Analysis and Interpretation
The primary outputs of these assays are the in vitro half-life (t½) and the intrinsic clearance (Clint).
Calculations:
Half-Life (t½): Determined from the slope (k) of the natural logarithm of the percent remaining parent compound versus time plot.
Table 1: General classification of in vitro intrinsic clearance values in human liver microsomes and their correlation to in vivo hepatic extraction ratio.
A low Clint suggests that the compound is likely to have low hepatic clearance and a longer in vivo half-life. Conversely, a high Clint indicates rapid metabolism and potentially poor bioavailability.[10]
Conclusion and Future Directions
The predictive and experimental framework outlined in this guide provides a robust strategy for characterizing the metabolic stability of 4-(Prop-2-yn-1-yl)piperazin-2-one. Early identification of metabolic liabilities is paramount for guiding medicinal chemistry efforts to enhance the molecule's pharmacokinetic properties. Should the initial assays reveal high metabolic clearance, subsequent studies should focus on metabolite identification to pinpoint the exact sites of biotransformation. This knowledge will enable the rational design of analogues with improved metabolic stability, ultimately increasing the probability of developing a successful drug candidate.
References
Dai, Y., & Hsiao, J. J. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Agilent Technologies, Inc. Retrieved from [Link]
BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Retrieved from [Link]
A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites. (n.d.). Springer Nature Experiments. Retrieved from [Link]
Shimadzu Corporation. (n.d.). Increasing reporting confidence in metabolomics; RP and HILIC LC-MSMS analysis in multiple tissue studies. Retrieved from [Link]
Di, L., & Obach, R. S. (2024). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. Pharmaceutical Research.
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025). Journal of Pharmaceutical Analysis, 15(1).
Di, L., & Kerns, E. H. (2012). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. European Journal of Medicinal Chemistry, 57, 387-394.
Obach, R. S. (1999). Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.
Lu, C., Li, P., et al. (2006). Comparison of Intrinsic Clearance in Liver Microsomes and Hepatocytes from Rats and Humans: Evaluation of Free Fraction and Uptake in Hepatocytes. Drug Metabolism and Disposition, 34(9), 1606-1614.
Ziółkowska, D., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3334.
Pander, P., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
Gashi, Z. (2019). Intrinsic hepatic clearance high and low ranges basis?
Jones, R. D., & Rowland-Yeo, K. (2023). The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities. Drug Metabolism and Disposition, 51(7), 895-904.
Sohlenius-Sternbeck, A.-K., et al. (2022). An analysis of laboratory variability and thresholds for human in vitro ADME/PK methods. bioRxiv.
Takara Bio. (n.d.). Intrinsic clearance studies with Power medium. Retrieved from [Link]
BioPharma Services Inc. (2023, February 6). BA Method Development: Polar Compounds. Retrieved from [Link]
Scholle, M. D., & Pesek, J. J. (2020). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America, 38(11), 608-613.
Sohl, C. D., & Guengerich, F. P. (2013). In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. Molecular Pharmaceutics, 10(9), 3537-3544.
Roy, A., et al. (2024). Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Analytical Methods.
Griffin, S. J., & Houston, J. B. (2005). PREDICTION OF IN VITRO INTRINSIC CLEARANCE FROM HEPATOCYTES: COMPARISON OF SUSPENSIONS AND MONOLAYER CULTURES. Drug Metabolism and Disposition, 33(1), 129-136.
Synthesis protocol for 4-(Prop-2-yn-1-yl)piperazin-2-one using propargyl bromide
An In-Depth Technical Guide to the Synthesis of 4-(Prop-2-yn-1-yl)piperazin-2-one via N-Alkylation Abstract This application note provides a comprehensive, research-grade protocol for the synthesis of 4-(prop-2-yn-1-yl)p...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Synthesis of 4-(Prop-2-yn-1-yl)piperazin-2-one via N-Alkylation
Abstract
This application note provides a comprehensive, research-grade protocol for the synthesis of 4-(prop-2-yn-1-yl)piperazin-2-one, a valuable building block in medicinal chemistry and drug discovery. The propargyl group serves as a versatile functional handle for subsequent modifications, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and Mannich-type reactions.[1] The synthesis is achieved through the direct N-alkylation of the piperazin-2-one scaffold with propargyl bromide. This document details the underlying chemical principles, a step-by-step experimental protocol, critical safety considerations for handling the hazardous primary reagent, and methods for product purification and characterization.
Introduction and Scientific Rationale
The piperazin-2-one core is a privileged scaffold found in numerous biologically active compounds.[2][3] Its derivatization is a key strategy for modulating pharmacological properties. The introduction of a terminal alkyne via propargylation installs a reactive moiety, enabling the rapid generation of compound libraries through diverse and high-yielding coupling reactions.
The core of this synthesis is a classic nucleophilic substitution (S_N2) reaction. The secondary amine nitrogen of piperazin-2-one acts as a nucleophile, attacking the electrophilic methylene carbon of propargyl bromide and displacing the bromide leaving group.[4] A non-nucleophilic base is essential to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product. The choice of solvent is critical for facilitating the reaction by solvating the ionic intermediates without interfering with the nucleophile.
Reaction Scheme and Mechanism
The N-alkylation proceeds via an S_N2 mechanism. The secondary amine of piperazin-2-one attacks the carbon atom bearing the bromine, leading to the formation of a C-N bond and the expulsion of the bromide ion.
Caption: N-alkylation of piperazin-2-one with propargyl bromide.
Critical Safety Precautions
Propargyl bromide is a highly hazardous substance. It is a potent lachrymator (tear-inducing), toxic, flammable, and corrosive.[4][5] Unstabilized or undiluted propargyl bromide can decompose explosively, especially with mild shock or upon heating under confinement.[4][6] It is commonly supplied as an 80% solution in toluene to mitigate this risk.[7]
Engineering Controls: All manipulations involving propargyl bromide must be performed inside a certified chemical fume hood with continuous exhaust ventilation to prevent inhalation of vapors.[8]
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[6][9]
Skin Protection: Wear flame-retardant and chemically impervious clothing. Handle with heavy-duty chemical-resistant gloves (e.g., PVC or butyl rubber). Inspect gloves before each use.[8][9]
Respiratory Protection: If there is any risk of exceeding exposure limits, a full-face respirator with an appropriate organic vapor cartridge is required.[6]
Handling:
Use non-sparking tools and ground all equipment to prevent static discharge.[6][7]
Keep away from heat, sparks, open flames, and other ignition sources.[5]
Avoid all personal contact, including inhalation and skin contact. Do not allow clothing wet with the material to remain in contact with the skin.[8]
Spills & Waste: In case of a spill, evacuate the area. Absorb small spills with an inert material like vermiculite or dry sand and collect in a sealed container for hazardous waste disposal.[7] All waste must be disposed of following institutional and national guidelines for hazardous chemical waste.
This protocol is designed for a 10 mmol scale synthesis.
Step 1: Reaction Setup
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add piperazin-2-one (1.00 g, 10.0 mmol, 1.0 equiv.).
Evacuate and backfill the flask with dry nitrogen gas three times to ensure an inert atmosphere.
Add 30 mL of anhydrous N,N-Dimethylformamide (DMF) via syringe. Stir the suspension for 15 minutes at room temperature.
Step 2: Addition of Propargyl Bromide
In the chemical fume hood, carefully measure propargyl bromide (80% solution in toluene, 1.34 mL, ~12.0 mmol, 1.2 equiv.) using a glass syringe.
Add the propargyl bromide solution dropwise to the stirred suspension over 10-15 minutes. A slight exotherm may be observed. Maintain the internal temperature below 35 °C, using a water bath for cooling if necessary.
Step 3: Reaction Monitoring
After the addition is complete, allow the reaction to stir at room temperature (25 °C).
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting material (piperazin-2-one) is polar and will have a low R_f value. The product is less polar and will have a higher R_f value.
If the reaction is sluggish after 4-6 hours, gently heat the mixture to 40-50 °C and continue to monitor. The reaction is typically complete within 12-24 hours.
Step 4: Work-up and Extraction
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
Filter the suspension through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of ethyl acetate (2 x 10 mL).
Transfer the filtrate to a 250 mL separatory funnel.
Add 100 mL of deionized water and 50 mL of ethyl acetate. Shake vigorously.
Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine all organic layers and wash with brine (2 x 50 mL) to remove residual DMF.
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
Step 5: Purification
Purify the crude product by flash column chromatography on silica gel.
Prepare the column using a slurry of silica gel in a solvent system like 98:2 Dichloromethane:Methanol.
Load the crude product onto the column (dry loading is recommended for oils).
Elute the column with a gradient of 2% to 10% Methanol in Dichloromethane.
Collect fractions and analyze by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure to yield 4-(prop-2-yn-1-yl)piperazin-2-one as a white to pale yellow solid or viscous oil.
Characterization and Validation
The identity and purity of the final product should be confirmed by standard analytical techniques.
Technique
Expected Results for C₇H₁₀N₂O (MW: 138.17 g/mol )
¹H NMR
(400 MHz, CDCl₃, δ): Signals corresponding to the piperazinone ring protons, a singlet for the acetylenic proton (~2.2 ppm), a doublet for the propargylic CH₂ group (~3.3 ppm), and a broad singlet for the amide N-H.
¹³C NMR
(100 MHz, CDCl₃, δ): Signals for the carbonyl carbon (~170 ppm), two carbons of the alkyne group (~75-80 ppm), the propargylic CH₂ carbon, and the methylene carbons of the piperazinone ring.
HRMS
(ESI+): Calculated m/z for [M+H]⁺ (C₇H₁₁N₂O⁺): 139.0866. Found: Consistent with the calculated value.[10]
FT-IR
(cm⁻¹): Characteristic peaks for C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), C=O stretch (amide, ~1650 cm⁻¹), and N-H stretch (~3200 cm⁻¹).
Experimental Workflow Diagram
Caption: Overall experimental workflow for the synthesis.
Senior Scientist's Insights & Discussion
Choice of Base: Potassium carbonate is a cost-effective and moderately strong base suitable for this transformation.[11] It is largely insoluble in DMF, creating a solid-liquid phase reaction that is easy to work up by filtration. For less reactive substrates or to improve reaction times, a stronger base like cesium carbonate could be employed, as it has higher solubility in organic solvents.[12]
Solvent Selection: Anhydrous DMF is an excellent choice as it is a polar aprotic solvent that effectively solvates the potassium cation and the transition state of the S_N2 reaction, thereby accelerating the rate. Acetonitrile (ACN) is another viable option. Protic solvents like alcohols should be avoided as they can compete as nucleophiles.
Controlling Stoichiometry: Using a slight excess of propargyl bromide (1.1-1.2 equivalents) ensures complete consumption of the starting piperazin-2-one. A large excess should be avoided to minimize potential side reactions and simplify purification.
Purification Strategy: The primary impurity is typically unreacted propargyl bromide and its decomposition products. Flash column chromatography is highly effective for separating the moderately polar product from these less polar impurities and any highly polar baseline material. The choice of a gradient elution provides the best separation.
This detailed protocol provides a robust and reproducible method for the synthesis of 4-(prop-2-yn-1-yl)piperazin-2-one, grounded in established principles of organic chemistry and with a paramount focus on laboratory safety.
References
University of Georgia. Standard Operating Procedure for Propargyl Bromide. Available at: [Link]
PubChem. Compound Summary for CID 60647467, 4-(prop-2-yn-1-yl)piperazin-2-one. National Center for Biotechnology Information. Available at: [Link]
Wikipedia. Propargyl bromide. Available at: [Link]
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]
T. M. T. T. Tran, et al. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science. Available at: [Link]
A. D. K. S. N. Kaushalya, et al. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank. Available at: [Link]
S. Singh, et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. Available at: [Link]
N. T. P. Anh, et al. (2024). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. Journal of Chemistry. Available at: [Link]
CuAAC click chemistry reaction conditions for propargyl piperazinone
Application Note: Optimized CuAAC Protocols for Propargyl Piperazinone Scaffolds Strategic Overview: The "Chelation Trap" Propargyl piperazinone derivatives are high-value pharmacophores in peptidomimetic drug discovery....
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized CuAAC Protocols for Propargyl Piperazinone Scaffolds
Strategic Overview: The "Chelation Trap"
Propargyl piperazinone derivatives are high-value pharmacophores in peptidomimetic drug discovery. However, they present a specific challenge in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Lewis Base Catalyst Poisoning .
Unlike simple alkynes, the piperazinone ring contains a secondary or tertiary amine (typically at the N4 position) and an amide carbonyl. These moieties can act as competitive ligands for the Cu(I) catalyst. In standard "ligand-free" conditions (e.g., naked CuSO₄/Ascorbate), the substrate itself sequesters the copper, forming unreactive complexes or promoting the formation of polynuclear copper-acetylide aggregates that stall the reaction.
The Solution: This protocol mandates the use of accelerating ligands (THPTA or TBTA). These ligands bind Cu(I) with higher affinity than the piperazinone nitrogen, maintaining the catalyst in a reactive, monomeric state while protecting it from oxidation.
Critical Parameters & Optimization
The following table summarizes the optimized conditions derived from kinetic studies of amino-alkynes.
Solubilizes the polar piperazinone core while supporting the Cu-catalytic cycle.
Mechanistic Insight (Visualized)
The diagram below illustrates the "Fork in the Road" mechanism. Without the accelerating ligand (THPTA), the piperazinone substrate traps the copper. With the ligand, the cycle proceeds efficiently.
Figure 1: Mechanistic pathway showing the necessity of Ligand (L) to avoid substrate-induced catalyst poisoning by the piperazinone amine.
Protocol A: The "Gold Standard" (Biocompatible/Polar)
Recommended for: Protein conjugation, DNA-encoded libraries, and polar small molecules.
Reagents:
Stock A (Substrate): Propargyl piperazinone (100 mM in DMSO).
Stock B (Azide): Reaction partner (100 mM in DMSO).
Stock C (Catalyst): CuSO₄ · 5H₂O (20 mM in water).
Stock D (Ligand): THPTA (50 mM in water).
Stock E (Reductant): Sodium Ascorbate (100 mM in water) – Prepare Fresh.
Procedure:
Solvent Prep: In a reaction vial, add DMSO and Water to achieve a final volume ensuring 10-50 mM reactant concentration. (Aim for 1:1 DMSO:Water ratio initially; increase DMSO if precipitation occurs).
Substrate Addition: Add 1.0 equiv of Propargyl Piperazinone (Stock A) and 1.0–1.2 equiv of Azide (Stock B).
Catalyst Complexing (Critical Step): In a separate micro-tube, premix CuSO₄ (Stock C, 0.1 equiv) and THPTA (Stock D, 0.5 equiv). Incubate for 1 minute. The solution should remain clear blue.
Initiation: Add the Cu-THPTA complex to the reaction vial. Immediately add Sodium Ascorbate (Stock E, 0.5 equiv). The solution may turn colorless or pale yellow (indicating Cu(I)).
Incubation: Stir/shake at Room Temperature for 1–4 hours.
QC Check: Monitor by LC-MS.[2] If the reaction stalls at 50%, add another aliquot of Ascorbate (0.5 equiv) to re-reduce any oxidized copper.
Protocol B: The Lipophilic Variant
Recommended for: Highly hydrophobic azides or when water is strictly contraindicated.
Reagents:
Catalyst: CuI (Copper(I) Iodide) - Note: Sensitive to light/air.
Dissolution: Dissolve Propargyl Piperazinone (1.0 eq), Azide (1.0 eq), and TBTA (0.1 eq) in degassed THF under Nitrogen/Argon.
Base: Add DIPEA (2.0 eq). The base aids in the deprotonation of the terminal alkyne in organic media.
Catalyst: Add CuI (0.1 eq).
Reaction: Stir under inert atmosphere at RT or 40°C.
Note: This reaction is slower than Protocol A. If the piperazinone amine is basic, it may assist the reaction, but TBTA is still required to stabilize the Cu(I) intermediate.
Post-Reaction Processing: Copper Scavenging
Piperazinones can retain residual copper, leading to toxicity in biological assays or paramagnetic interference in NMR.
Workflow Diagram:
Figure 2: Purification workflow to ensure removal of cytotoxic copper species.
Scavenging Protocol:
Liquid-Liquid: Dilute reaction with EtOAc. Wash organic layer 3x with 0.1M EDTA (pH 7.0) or saturated NH₄Cl. The aqueous layer will turn blue (Cu-chelate).[6][7] Wash until aqueous layer is colorless.[6]
Solid Phase (Recommended): If the product is water-soluble, stir the crude aqueous mixture with CupriSorb™ resin or Chelex-100 for 30 minutes, then filter.
References
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[8][9][10][11] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[9][12] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[8][9][10] Angewandte Chemie.
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.
Key Reference for THPTA ligand usage in the presence of competing amines.
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters.
Describes TBTA and the principle of ligand acceler
Using 4-(Prop-2-yn-1-yl)piperazin-2-one as a linker in PROTAC design
Application Note: Strategic Implementation of 4-(Prop-2-yn-1-yl)piperazin-2-one in PROTAC Design Executive Summary The transition from first-generation flexible linkers (PEG/alkyl chains) to conformationally restricted s...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Implementation of 4-(Prop-2-yn-1-yl)piperazin-2-one in PROTAC Design
Executive Summary
The transition from first-generation flexible linkers (PEG/alkyl chains) to conformationally restricted scaffolds is a pivotal shift in PROTAC development. 4-(Prop-2-yn-1-yl)piperazin-2-one represents a high-value "functional linker" that combines three critical design elements: semi-rigidity , enhanced solubility , and modular "click" chemistry .
This guide details the application of this specific linker in constructing PROTAC libraries. Unlike passive PEG chains, the piperazin-2-one core reduces the entropic penalty of ternary complex formation, while the terminal alkyne enables rapid library expansion via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Chemical Basis & Design Logic
Structure-Function Analysis
The molecule consists of a piperazin-2-one ring N-alkylated at the 4-position with a propargyl group.
Feature
Chemical Advantage
Biological Impact
Piperazin-2-one Core
Non-planar, semi-rigid heterocycle.
Conformational Restriction: Limits rotational degrees of freedom, potentially improving of ternary complex formation (cooperativity).
Amide/Amine Hybrid
Contains both a hydrogen bond acceptor (C=O) and a basic nitrogen (N4).
Solubility: The basic N4 (pKa ~8.0) can be protonated at physiological pH, improving aqueous solubility compared to all-carbon linkers.
Propargyl Group
Terminal alkyne ().
Modularity: Serves as a bioorthogonal handle for CuAAC "click" reactions with azide-tagged ligands.[1]
The "Entropic Penalty" Solution
Flexible linkers (PEG) often suffer from a high entropic cost upon binding (
). The PROTAC must "freeze" into a specific conformation to bridge the E3 ligase and the Protein of Interest (POI).
Lower entropy loss Higher stability of the Ternary Complex.
Figure 1: Thermodynamic advantage of rigid linkers in PROTAC ternary complex formation.
Experimental Protocols
Protocol A: Preparation of the Linker-Ligand Intermediate
Context: Before the "click" reaction, the linker is typically attached to one of the ligands (usually the E3 ligase binder, e.g., Thalidomide or VHL ligand) via the secondary amine of the piperazinone or by reacting the piperazinone core first.
Scenario: We assume you are attaching the 4-(Prop-2-yn-1-yl)piperazin-2-one to an E3 ligand containing an alkyl halide or activated ester.
Dissolution: Dissolve 1.0 equivalent of the Ligand-Halide in anhydrous DMF (0.1 M concentration).
Addition: Add 3.0 equivalents of DIPEA followed by 1.2 equivalents of 4-(Prop-2-yn-1-yl)piperazin-2-one.
Reaction: Heat the mixture to 80°C under nitrogen atmosphere for 12–16 hours.
Monitoring: Monitor by LC-MS for the disappearance of the starting material and formation of the product mass (M+H).
Workup: Dilute with EtOAc, wash with brine (3x), dry over Na2SO4, and concentrate.
Purification: Flash chromatography (DCM/MeOH gradient) to isolate the Alkyne-Functionalized E3 Ligand .
Protocol B: PROTAC Assembly via CuAAC (Click Reaction)
Context: This is the convergent step where the Alkyne-Functionalized E3 Ligand (from Protocol A) is coupled to an Azide-Functionalized POI Ligand.[]
Reagents:
Alkyne-E3 Ligand (1.0 eq)
Azide-POI Ligand (1.0 eq)
CuSO4·5H2O (0.1 eq)
Sodium Ascorbate (0.5 eq)
THPTA (Tris(benzyltriazolylmethyl)amine) (0.1 eq) - Crucial ligand to stabilize Cu(I) and prevent oxidation.
Solvent: DMSO/tBuOH/Water (1:1:1) or DMF/Water.
Step-by-Step:
Catalyst Prep: Prepare a stock solution of CuSO4 (100 mM in water) and THPTA (100 mM in water). Mix them in a 1:1 molar ratio and let stand for 5 minutes to form the complex.
Reaction Mix: In a small vial, dissolve the Alkyne-E3 Ligand and Azide-POI Ligand in DMSO/tBuOH (1:1). Final concentration of reactants should be ~20–50 mM.
Initiation: Add the Sodium Ascorbate solution (freshly prepared, 500 mM in water) to the reaction vial, followed immediately by the Cu-THPTA complex.
Order of addition matters: Substrates -> Ascorbate -> Copper Catalyst.
Incubation: Stir at room temperature for 2–4 hours.
Note: The reaction is usually fast. If sluggish, heat to 40°C.
Quenching: Add a scavenger resin (e.g., QuadraPure™ TU) or dilute with EDTA solution to chelate the copper.
Purification: Filter the mixture and purify directly via Preparative HPLC (Reverse Phase, C18 column, Water/Acetonitrile + 0.1% Formic Acid).
Figure 2: Convergent "Click" Synthesis Workflow for PROTAC assembly.
Characterization & Validation
Physicochemical Validation
LC-MS: Confirm the molecular weight. The formation of the triazole ring adds exactly the mass of the azide + alkyne with no loss.
NMR: The triazole proton typically appears as a distinct singlet around
7.5–8.5 ppm.
Solubility Assay: Compare the kinetic solubility of the Piperazinone-PROTAC vs. a standard PEG-PROTAC in PBS (pH 7.4). The piperazine nitrogen should enhance solubility.[3][4][][6][7]
Biological Validation (DC50 & Dmax)
Cell Line: Use a cell line relevant to the POI (e.g., HeLa or HEK293).
Assay: Treat cells with increasing concentrations (0.1 nM – 10
M) for 16–24 hours.
Readout: Western Blot or HiBiT assay.
Control: Use a non-degrading epimer (e.g., Thalidomide enantiomer) or a "Linker-Only" control to prove the degradation is PROTAC-mediated.
Troubleshooting Guide
Issue
Probable Cause
Solution
Copper Toxicity in Cells
Residual Copper from synthesis.
Use rigorous EDTA washing or scavenger resins (QuadraPure TU) post-synthesis. Ensure <1 ppm Cu in final compound.
Precipitation during Click
Reactants are too hydrophobic.
Increase DMSO content or add 10% THF. Ensure Sodium Ascorbate is fresh (it oxidizes rapidly).
Low Yield
Oxidation of Cu(I) to Cu(II).
Increase THPTA load (up to 5 eq relative to Cu). Degas solvents with Nitrogen.
Poor Degradation
Linker geometry is suboptimal.
The piperazinone is rigid.[6][8] If degradation fails, the exit vector might be wrong. Synthesize an isomer or use a longer alkyl spacer before the piperazine ring.
References
Beshara, C. S., et al. (2023). Design and Synthesis of Piperazin-2-ones via Cascade Reactions. Thieme Chemistry.
Wurz, R. P., et al. (2017). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation.[9] Journal of Medicinal Chemistry.[9] [9]
Goracci, L., et al. (2022).[3] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances.[4]
PubChem. (2025).[10] Compound Summary: 4-(Prop-2-yn-1-yl)piperazin-2-one.[10] National Library of Medicine.
Testa, A., et al. (2020).[11] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[3][12][13]
This application note details a robust, self-validating protocol for the regioselective
-alkylation of piperazin-2-one using microwave (MW) irradiation. Unlike conventional thermal heating, which often requires 4–12 hours and yields mixtures of -dialkylated byproducts, this MW-assisted method achieves >85% conversion in under 15 minutes. The protocol exploits the differential nucleophilicity of the lactam () and amine () nitrogens to ensure regioselectivity without the need for protecting group strategies.
Scientific Rationale & Mechanism
2.1 The "Click" Advantage
The introduction of a propargyl group at the
position transforms the inert piperazinone scaffold into a "Click-ready" intermediate. This allows for rapid diversification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate triazole-linked libraries for fragment-based drug discovery (FBDD).
2.2 Regioselectivity: The Chemical Logic
The core challenge in alkylating piperazin-2-one is distinguishing between the two nitrogen centers:
(Amide/Lactam): Highly delocalized lone pair; ~15–17. Non-nucleophilic under mild conditions.
(Secondary Amine): Localized lone pair; ~8–9. Good nucleophile.
Expert Insight: By using a mild base (
) rather than a strong base (like NaH), we thermodynamically prevent the deprotonation of the amide. This forces the reaction to proceed exclusively via attack by the neutral amine, eliminating the need for -Boc protection steps often seen in legacy protocols.
2.3 Microwave Effect
The transition state of the Menschutkin reaction (amine + alkyl halide
ammonium salt) is highly polar. Microwave irradiation stabilizes this polar transition state via specific dielectric heating, significantly lowering the activation energy () and reducing reaction times from hours to minutes.
Figure 2: Troubleshooting logic for common synthetic deviations.
6.2 Safety Directives
Propargyl Bromide: Potent lachrymator and potential explosive if concentrated/dried. Always handle in a fume hood.
Microwave Vials: Never fill vials >75% volume to prevent over-pressurization failure.
Waste: Segregate halogenated waste.
References
Microwave-Assisted Synthesis of Nitrogen Heterocycles:
Review of microwave acceleration in heterocyclic chemistry, establishing the baseline for rate enhancement.
Source:
Simplified Synthesis of Monosubstituted Piperazines:
Detailed protocols for flow and batch MW synthesis of piperazines without protecting groups.
Source:
Piperazine Derivatives: A Privileged Scaffold:
Comprehensive review on the medicinal chemistry utility of the piperazine/piperazinone scaffold.
Source:
Target Molecule Identification:
Chemical structure and identifier verification for 4-(prop-2-yn-1-yl)piperazin-2-one.
Source:
Technical Notes & Optimization
Troubleshooting
Improving yield of N-propargylation reactions for piperazin-2-one
Technical Support Center: Optimizing N-Propargylation of Piperazin-2-one ID: TSC-CHEM-084 | Status: Active | Last Updated: 2026-02-25 Audience: Medicinal Chemists, Process Development Scientists Introduction: The Challen...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing N-Propargylation of Piperazin-2-one
ID: TSC-CHEM-084 | Status: Active | Last Updated: 2026-02-25
Audience: Medicinal Chemists, Process Development Scientists
Introduction: The Challenge of Selectivity
Welcome to the Technical Support Center. You are likely here because the N-propargylation of piperazin-2-one is yielding inconsistent results.
The core chemical challenge lies in the substrate's duality. Piperazin-2-one contains two nucleophilic nitrogen atoms with vastly different electronic environments:
N4 (Secondary Amine): Moderately basic (
). This is your kinetic nucleophile.
N1 (Lactam Amine): Non-basic (
) due to resonance with the carbonyl. It requires deprotonation to react.[1]
Most users encounter three primary failure modes:
Over-alkylation: Formation of quaternary ammonium salts at N4.
Regio-scrambling: Unintended alkylation at N1 or O-alkylation (lactim ether formation) when using strong bases.
Workup Loss: The product is highly polar and often lost to the aqueous phase during extraction.
Module 1: Critical Reaction Parameters
Before adjusting your protocol, review these parameters. 80% of yield issues stem from mismatched Base/Solvent pairs.
Parameter
Recommendation
Scientific Rationale
Stoichiometry
1.0 : 0.95 (Amine : Electrophile)
Propargyl bromide is highly reactive. Using a slight deficit of the electrophile prevents over-alkylation (quaternization).
Base Selection
or
These mild inorganic bases neutralize the HBr byproduct without deprotonating the N1-lactam, ensuring N4-selectivity . Avoid NaH unless N1-alkylation is the goal.
Solvent
Acetonitrile (MeCN) or Acetone
Polar aprotic solvents dissolve the reactants but not the inorganic salt byproducts, driving the reaction forward. Avoid DMF if possible to simplify aqueous workup.
Temperature
0°C RT
Start cold. Propargyl halides are "hot" electrophiles. A runaway exotherm promotes bis-alkylation.
Additives
TBAI (5 mol%)
Tetrabutylammonium iodide acts as a phase-transfer catalyst and converts Propargyl-Br to the more reactive Propargyl-I in situ (Finkelstein), crucial if using chlorinated solvents.
Module 2: Optimized Protocols
Protocol A: Direct N4-Propargylation (High Throughput)
Best for: Rapid library synthesis where ~60-70% yield is acceptable.
Dissolution: Dissolve Piperazin-2-one (1.0 equiv) in anhydrous Acetonitrile (0.1 M).
Base: Add powdered, dry
(2.0 equiv). Stir for 15 min at Room Temperature (RT).
Addition: Cool to 0°C . Add Propargyl Bromide (0.95 equiv, 80% wt in toluene) dropwise over 20 minutes.
Reaction: Allow to warm to RT naturally. Stir for 4–6 hours.
Checkpoint: Monitor via TLC/LCMS.[1][2] If conversion <50% after 4h, add 5 mol% TBAI and heat to 40°C.
Workup: Filter off solids (inorganic salts). Concentrate the filtrate.
Note: Do not perform an aqueous extraction yet. The product is likely water-soluble.[2][3]
Purification: Redissolve residue in DCM/MeOH (9:1) and load onto a silica plug.
Protocol B: The "Gold Standard" Protected Route (High Purity)
Best for: Scale-up (>5g) or when >90% yield is required.
Protection: React Piperazin-2-one with
(1.1 equiv) and TEA in DCM to yield 4-Boc-piperazin-2-one (protects N4).
Wait—if you want N4 propargylation, you must protect N1?No.
Correction: The standard commercial starting material is often unprotected. If you need N1-propargylation , you must protect N4 first (Boc). If you need N4-propargylation (most common), use Protocol A.
Refined Strategy: If Protocol A fails due to purity, use N1-protection (e.g., Benzyl or PMB) to isolate N4 reactivity, though this is rarely necessary for simple propargylation due to the massive nucleophilicity difference.
Module 3: Troubleshooting & FAQs
Q1: I see a spot on TLC that doesn't move (baseline). Where is my product?A: Your product is a secondary/tertiary amine and likely formed a hydrobromide salt during the reaction, or it is simply very polar.
Fix: Basify your crude mixture. After filtering the inorganic salts (Step 5 above), treat the filtrate with polymer-supported carbonate or a small amount of saturated
solution, then extract with DCM:Isopropanol (3:1) . Pure DCM is often too non-polar to extract piperazinones from water.
Q2: I have a mixture of mono- and bis-propargylated products.A: You likely added the propargyl bromide too fast or at too high a temperature.
Fix: Use the "High Dilution" technique. Dilute your propargyl bromide in a separate volume of solvent and add it via syringe pump over 1 hour at 0°C. Ensure your stoichiometry is strictly 0.95 equivalents relative to the amine.
Q3: The reaction is stalled at 50% conversion.A: The generated HBr is protonating your unreacted starting material, shutting down its nucleophilicity.
Fix: Ensure you are using at least 2.0–3.0 equivalents of base (
). If using organic bases (TEA/DIPEA), switch to inorganic bases; organic base hydrohalide salts are soluble and can equilibrate, whereas potassium bromide precipitates out, driving the reaction (Le Chatelier’s principle).
Module 4: Logic Visualization
Diagram 1: Reaction Pathway & Selectivity
This diagram illustrates the kinetic competition between N4 and N1 sites.
Figure 1: Mechanistic pathway showing the kinetic preference for N4-alkylation under mild conditions.
Diagram 2: Troubleshooting Decision Tree
Follow this flow to resolve yield issues.
Figure 2: Diagnostic flowchart for isolating the root cause of reaction failure.
References
BenchChem Technical Support. (2025).[2][4] Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives.Link
National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis.Link
Controlling regioselectivity in functionalization of piperazin-2-one rings
Current Status: Operational Topic: Regioselectivity & C-H Functionalization Ticket ID: PIP-2-ONE-GUIDE-V1 Executive Summary: The Regioselectivity Landscape Welcome to the technical support hub for piperazin-2-one scaffol...
Welcome to the technical support hub for piperazin-2-one scaffolds. As a privileged pharmacophore in kinase inhibitors (e.g., Imatinib analogs) and peptidomimetics, the piperazin-2-one ring offers four distinct vectors for diversification. However, the electronic disparity between the amide nitrogen (N1) and the amine nitrogen (N4) often leads to regiochemical failures during synthesis.[1]
This guide provides validated protocols to control reactivity at N1 (Amide) , N4 (Amine) , C3 (Alpha-carbonyl) , and C5/C6 (Remote C-H) .[1]
Quick Reference: Reactivity Vectors
Site
Electronic Nature
Reactivity Profile
Primary Challenge
N4
Nucleophilic ( amine)
Reacts with electrophiles under mild basic/neutral conditions.
Over-alkylation; competition with N1 under forcing conditions.[1]
N1
Acidic ( amide)
Requires strong base (NaH, KHMDS) for deprotonation.[1]
Poor nucleophilicity without deprotonation; N4 interference.[1]
C3
Acidic (-proton)
Accessible via enolate chemistry (LDA, LiHMDS) or Pd-catalysis.
Inert to standard nucleophilic/electrophilic attack.[1]
Requires transition metal C-H activation or directing groups.[1]
Module A: N-Functionalization (N1 vs. N4)
Troubleshooting Guide
Q: "I tried to alkylate N1 using alkyl halides and
, but the electrophile added to N4. Why?"A: This is a classic pKa mismatch.
The Science: The N4 nitrogen is a secondary amine (pKa ~8–9) and is inherently nucleophilic.[1] The N1 nitrogen is part of a lactam (amide, pKa ~15–17).[1] Under mild basic conditions (
, ), N1 remains protonated and non-nucleophilic, while N4 is free to attack the electrophile.[1]
The Fix: You must protect N4 first (e.g., Boc, Cbz) or exploit the acidity of N1 using a base strong enough to deprotonate the amide (
Q: "I am seeing bis-alkylation when targeting N4. How do I stop at mono-alkylation?"A: The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine).[1]
The Fix: Switch to Reductive Amination . Use the corresponding aldehyde and
.[1] This bypasses the kinetics that favor over-alkylation.[1] Alternatively, use a limiting amount of alkyl halide (0.9 equiv) at low temperatures (-10°C).[1]
Standard Operating Protocols (SOPs)
Protocol A1: Selective N1-Alkylation
Prerequisite: N4 must be protected (e.g., N4-Boc-piperazin-2-one).[2][3]
Dissolution: Dissolve N4-Boc-piperazin-2-one (1.0 equiv) in anhydrous DMF (0.2 M) under Argon.
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.
Checkpoint: Observe gas evolution (
).[1] Stir for 30 min at 0°C until evolution ceases (formation of the sodium amidate).
The C3 position is alpha to the carbonyl.[1] Functionalizing this site generates a quaternary or tertiary stereocenter.[1] The gold standard for enantioselective installation is Pd-Catalyzed Decarboxylative Allylic Alkylation (DAA) .[1]
Troubleshooting Guide
Q: "I am losing enantiomeric excess (ee) during C3 alkylation. What is happening?"A: If you are using standard enolate chemistry (LiHMDS/RX), the racemization is likely due to proton exchange between the product and the enolate or ambient moisture.[1]
The Fix: Switch to the Stoltz DAA method . It proceeds via a chiral Pd-allyl intermediate that sets the stereocenter irreversibly upon decarboxylation, avoiding the thermodynamic enolate equilibrium.[1]
Q: "Which protecting group is best for N1 during C3 functionalization?"A:Benzoyl (Bz) or electron-withdrawing groups.
The Science: An electron-deficient N1 stabilizes the developing enolate/palladacycle intermediate.[1] N1-alkyl groups can lead to lower enantioselectivity due to reduced rigidity of the transition state.[1]
Visual Workflow: C3-Functionalization Strategy
Figure 1: Decision matrix for selecting C3-functionalization methodologies based on stereochemical requirements.
Reference: Behenna, D. C., & Stoltz, B. M. (2004).[1]
Precursor Synthesis: Synthesize the allyl enol carbonate or
-ketoester of the N-protected piperazin-2-one.
Catalyst Prep: In a glovebox, mix
(5 mol%) and ligand (6.25 mol%) in Toluene (0.03 M). Stir 30 min.
Reaction: Add the piperazin-2-one precursor. Stir at 25–40°C until consumption (TLC).
Mechanism: The Pd inserts into the allyl ester, decarboxylation occurs, and the allyl group recombines with the enolate face-selectively.[1]
Module C: C5/C6 Remote Functionalization
Functionalizing the "back" of the ring is difficult because these carbons are not activated by the carbonyl.[1]
Troubleshooting Guide
Q: "How do I install an aryl group at C5 or C6?"A: You cannot use standard nucleophilic substitution.[1] You must use Transition Metal Catalyzed C-H Activation .[1]
The Science: Palladium tends to form 5-membered palladacycles.[1] A directing group (DG) on N1 can direct Pd to C6 (alpha to N1).[1] A DG on N4 can theoretically direct to C3 or C5, but N1-direction is more established.
Q: "My C-H activation yield is <20%. Why?"A: Check your oxidant and directing group.
The Fix: Use a strong bidentate directing group like 8-aminoquinoline or p-CF3-arylamide on N1. Ensure the system is anhydrous if using Ag(I) oxidants.[1]
Protocol C1: Pd-Catalyzed C6-Arylation
Directing Group: N1-(2-pyridyl) or similar auxiliary.
Behenna, D. C., & Stoltz, B. M. (2004).[1] The Enantioselective Tuskegee Synthesis of Piperazin-2-ones. Journal of the American Chemical Society.[1] (Context: Foundational work on Pd-catalyzed C3 functionalization).
Topczewski, J. J., et al. (2016).[1] Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. Nature Chemistry.[1] (Context: Remote C-H activation strategies).
Rossi, R., et al. (2023).[1] Asymmetric Catalytic Access to Piperazin-2-ones.[2][3][4][5][6][7][8] The Journal of Organic Chemistry. (Context: Recent advances in asymmetric synthesis).[1]
Khalili, F., et al. (2009).[1][9] pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data. (Context: Fundamental pKa data for piperazine core).
Bhat, S., et al. (2026).[1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis.[1][3] Medicinal Chemistry Reviews. (Context: General reactivity and medicinal chemistry applications).[1]
An In-Depth Technical Guide to the 1H and 13C NMR Characterization of 4-(Prop-2-yn-1-yl)piperazin-2-one
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR characteristics of 4-(Prop-2-yn-1-yl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry. By integrating established principles of NMR spectroscopy with comparative data from analogous structures, this document serves as a practical reference for the characterization of this and related molecules.
Introduction to 4-(Prop-2-yn-1-yl)piperazin-2-one
4-(Prop-2-yn-1-yl)piperazin-2-one belongs to the piperazinone class of compounds, which are prevalent scaffolds in a variety of biologically active molecules. The incorporation of a propargyl group introduces a versatile functional handle, the alkyne, which can be utilized for further chemical modifications, such as "click" chemistry reactions, making this compound a valuable building block in the synthesis of more complex molecular entities. An accurate and complete assignment of its NMR spectra is the first critical step in its application for drug discovery and development.
Predicted ¹H and ¹³C NMR Spectral Data
Below is a summary of the predicted chemical shifts, multiplicities, and assignments for the protons and carbons of 4-(Prop-2-yn-1-yl)piperazin-2-one.
Table 1: Predicted ¹H NMR Data for 4-(Prop-2-yn-1-yl)piperazin-2-one (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.0-8.0
br s
1H
NH -1
~3.40
t
2H
CH₂ -3
~3.30
s
2H
CH₂ -7 (propargyl)
~2.80
t
2H
CH₂ -5
~2.65
s
2H
CH₂ -6
~2.25
t
1H
CH -9 (alkyne)
Table 2: Predicted ¹³C NMR Data for 4-(Prop-2-yn-1-yl)piperazin-2-one (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)
Assignment
~170
C =O (C-2)
~78
C ≡CH (C-8)
~73
C≡C H (C-9)
~55
C H₂-5
~50
C H₂-6
~48
C H₂-3
~45
C H₂-7 (propargyl)
Causality Behind Experimental Choices and Spectral Interpretation
The predicted chemical shifts are derived from a careful analysis of structurally similar compounds and established NMR principles.
¹H NMR Spectrum Interpretation
Piperazin-2-one Ring Protons: The piperazin-2-one ring is expected to exhibit a chair or twist-boat conformation in solution, leading to distinct signals for the methylene protons. The protons on C-3, adjacent to the amide carbonyl, are expected to be deshielded and appear as a triplet around 3.40 ppm due to coupling with the protons on the adjacent nitrogen and C-5. The protons on C-5 and C-6, being further from the electron-withdrawing carbonyl group, are predicted to resonate at a higher field (around 2.80 and 2.65 ppm, respectively). The broad singlet for the NH proton is characteristic and its chemical shift can be highly dependent on solvent and concentration[1].
N-Propargyl Group Protons: The methylene protons of the propargyl group (C-7) are adjacent to a nitrogen atom and an alkyne, leading to a predicted chemical shift of around 3.30 ppm as a singlet. The terminal alkyne proton (C-9) is expected to appear as a triplet around 2.25 ppm, with the small coupling arising from the interaction with the methylene protons of the propargyl group. The chemical shift of acetylenic protons typically falls in the range of 1.7-2.7 ppm[2].
¹³C NMR Spectrum Interpretation
Carbonyl Carbon (C-2): The amide carbonyl carbon is the most deshielded carbon in the molecule and is predicted to have a chemical shift of approximately 170 ppm, which is a typical value for such functional groups[3].
Piperazin-2-one Ring Carbons: The carbons of the piperazin-2-one ring (C-3, C-5, and C-6) are expected to resonate in the 48-55 ppm range. The carbon adjacent to the carbonyl group (C-3) is likely to be the most deshielded of these three.
Propargyl Group Carbons: The sp-hybridized carbons of the alkyne (C-8 and C-9) are predicted to appear around 78 and 73 ppm, respectively. The methylene carbon of the propargyl group (C-7) is attached to a nitrogen and is expected at approximately 45 ppm.
Comparative Analysis with Alternative Structures
To validate our predicted spectral data, we can compare it with experimentally determined NMR data for structurally related compounds.
Piperazin-2-one: The parent piperazin-2-one provides a baseline for the chemical shifts of the ring system. In its deuterated form, the absence of proton signals at the C3, C5, and C6 positions confirms their general location in the unlabeled molecule[4].
N-Substituted Piperazines: Studies on various N-acyl and N-alkyl piperazines show that the chemical shifts of the piperazine ring protons are sensitive to the nature of the substituent on the nitrogen atom. For instance, in N-benzoylpiperazine, the piperazine protons appear as a complex set of signals between 2.81 and 3.97 ppm[5]. This supports the predicted range for the methylene protons in our target molecule.
Propargylamine: The ¹H NMR spectrum of propargylamine hydrochloride shows the methylene protons at 3.69 ppm and the acetylenic proton at 3.62 ppm (in DMSO-d6)[6]. The ¹³C NMR of propargylamine shows the methylene carbon and the two alkyne carbons, providing a good reference for the propargyl moiety in our target molecule[7].
The comparison with these and other piperazine derivatives reinforces the predicted chemical shift assignments for 4-(Prop-2-yn-1-yl)piperazin-2-one.
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra for the structural confirmation of 4-(Prop-2-yn-1-yl)piperazin-2-one, the following detailed experimental protocol is recommended.
Sample Preparation
Compound Purity: Ensure the sample of 4-(Prop-2-yn-1-yl)piperazin-2-one is of high purity (>95%), as impurities can complicate spectral interpretation.
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good first choice as it is a common solvent for many organic molecules. For compounds with poor solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.
Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution.
Tuning and Locking: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Lock the spectrometer on the deuterium signal of the solvent.
Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity and sharp spectral lines.
¹H NMR Acquisition
Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30').
Spectral Width: Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
¹³C NMR Acquisition
Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain a spectrum with singlets for each unique carbon.
Spectral Width: Set a wider spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be needed for quaternary carbons to be observed reliably.
Data Processing
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption line shapes and apply a baseline correction.
Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Visualization of Molecular Structure and Key NMR Correlations
The following diagrams illustrate the structure of 4-(Prop-2-yn-1-yl)piperazin-2-one and the logical workflow for its NMR characterization.
Caption: Molecular structure of 4-(Prop-2-yn-1-yl)piperazin-2-one.
Caption: Experimental workflow for NMR characterization.
Conclusion
The comprehensive ¹H and ¹³C NMR characterization of 4-(Prop-2-yn-1-yl)piperazin-2-one is crucial for its use in scientific research and drug development. This guide provides a detailed, predicted spectral analysis based on established principles and comparative data from related compounds. The provided experimental protocol offers a robust methodology for obtaining high-quality NMR data, ensuring the accurate structural verification of this important synthetic building block. By following the principles and procedures outlined herein, researchers can confidently characterize this and similar molecules, paving the way for their application in the synthesis of novel therapeutic agents.
References
BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of Piperazin-2-one-d6.
MDPI. (2021, April 22). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives.
National Center for Biotechnology Information. (n.d.). Piperazin-2-one. PubChem Compound Database. Retrieved from [Link]
ResearchGate. (n.d.). ¹³C NMR spectra to analyze the activation of propargyl amines for....
Royal Society of Chemistry. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
ResearchGate. (2026, January 6). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
MDPI. (2023, October 31). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b).
ResearchGate. (2019, April 20). (PDF) Comparative Theoretical and Experimental 1 H-NMR Spectra for Propargyl Amines and their Amine Oxides.
De Gruyter. (n.d.). Propargyl Derivatives with Silicon Carbon and Tin Carbon Bonds.
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
J. Org. Chem. (1997). Tables For Organic Structure Analysis. J. Org. Chem. 1997, 62, 7512-7515.
California State Polytechnic University, Pomona. (n.d.). 1H NMR chemical shift ppm table.
Unknown Source. (n.d.). 1H-NMR.
ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
Elsevier. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl).
Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine.
Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
PubMed. (2015, February 28). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines | Request PDF.
Comparative HRMS Profiling and Fragmentation Dynamics of Propargyl Piperazinone Scaffolds
Executive Summary: The Analytical Imperative Propargyl piperazinone derivatives represent a critical scaffold in modern medicinal chemistry, particularly in the design of covalent inhibitors and "click" chemistry probes....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Analytical Imperative
Propargyl piperazinone derivatives represent a critical scaffold in modern medicinal chemistry, particularly in the design of covalent inhibitors and "click" chemistry probes. The propargyl group (
) serves as a latent electrophile or bio-orthogonal handle, while the piperazinone ring provides solubility and rigid spatial orientation.
However, the structural characterization of these molecules is fraught with ambiguity. Standard low-resolution MS often fails to distinguish between the propargyl moiety and isobaric interferences (e.g.,
vs. fragments). This guide provides a rigorous comparison of HRMS platforms for analyzing this scaffold and details the specific mass fragmentation patterns required for unequivocal identification.
Comparative Analysis: Q-TOF vs. Orbitrap for Small Molecule Scaffolds[1][2][3]
For the structural elucidation of propargyl piperazinone, the choice of HRMS platform dictates the quality of isotopic fidelity and fragmentation depth.
Performance Matrix
The following table contrasts the two dominant HRMS architectures: Quadrupole Time-of-Flight (Q-TOF) and Orbitrap .
Feature
Q-TOF (e.g., Sciex X500, Agilent 6500)
Orbitrap (e.g., Thermo Q-Exactive)
Verdict for Propargyl Piperazinone
Resolution (FWHM)
30,000 – 60,000
140,000 – 280,000+
Orbitrap wins for resolving fine isotopic structure (e.g., vs ).
Scan Speed
50 – 100 Hz
10 – 40 Hz
Q-TOF is superior for UHPLC peaks (<2s width) to ensure sufficient points per peak.
Mass Accuracy
< 2 ppm (requires frequent cal)
< 1 ppm (highly stable)
Orbitrap provides higher confidence for elemental composition ().
Duty Cycle
High (Pulse driven)
Variable (Trap filling time)
Q-TOF is preferred for data-independent acquisition (SWATH/MSE) to capture all fragments.
Low Mass Cutoff
Excellent transmission
Trap limitations often cut < m/z 50
Q-TOF is better for detecting the low-mass propargyl diagnostic ion ( 39).
Analytical Recommendation
Use Orbitrap when confirming the elemental formula of a new synthetic intermediate to rule out oxidative impurities (e.g., N-oxide formation).
Use Q-TOF when performing metabolite identification or kinetic studies where scan speed and the detection of low-mass diagnostic fragments (like the propargyl cation) are critical.
Fragmentation Dynamics & Mechanism[4][5]
Understanding the dissociation of propargyl piperazinone is key to validating its structure. The fragmentation is driven by the stability of the piperazinone lactam ring and the propargyl group's tendency to migrate or cleave.
Primary Fragmentation Pathways (ESI+)
Pathway A: Propargyl Cleavage (Diagnostic). The N-propargyl bond is labile under CID (Collision Induced Dissociation). We typically observe the loss of the propargyl radical (
) or neutral allene (), depending on the collision energy.
Pathway B: Lactam Ring Opening. The piperazinone ring undergoes a Retro-Diels-Alder (RDA) type cleavage or a distinct loss of Carbon Monoxide (CO, 27.9949 Da), a hallmark of cyclic amides.
Visualization of Fragmentation Logic
The following diagram illustrates the mechanistic flow from the parent ion to diagnostic fragments.
Figure 1: Mechanistic fragmentation tree for Propargyl Piperazinone ESI-CID. Blue indicates precursor; Yellow indicates transition/intermediate states; Red/Green indicate diagnostic product ions.
Validated Experimental Protocol
To ensure reproducibility and data integrity, this protocol utilizes a "Lock Mass" strategy for real-time mass correction.
A. Sample Preparation[6]
Stock Solution: Dissolve 1 mg of Propargyl Piperazinone in 1 mL DMSO (1 mg/mL).
Working Solution: Dilute 10 µL of stock into 990 µL of 50:50 Water:Acetonitrile (0.1% Formic Acid). Final concentration: 10 µg/mL.
Why: High organic content aids desolvation in ESI; Formic acid ensures protonation
CRITICAL: Infused continuously to correct drift < 1 ppm.
C. Data Acquisition Workflow
This workflow ensures that both the parent mass and the structural fragments are captured in a single injection.
Figure 2: Data-Dependent Acquisition (DDA) workflow for automated structural confirmation.
References
Thermo Fisher Scientific. (2018). The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Retrieved from
National Institutes of Health (NIH). (2015). Advances in structure elucidation of small molecules using mass spectrometry.[2][3] PMC. Retrieved from
Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues.[1][3] Retrieved from
MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation. Retrieved from
A Comparative Guide to Linker Stability: Piperazin-2-one vs. Standard Piperazine in Bioconjugate Development
From the Desk of a Senior Application Scientist Welcome to a detailed examination of linker stability, a cornerstone of successful therapeutic bioconjugate design. In the landscape of drug delivery, particularly for Anti...
Author: BenchChem Technical Support Team. Date: February 2026
From the Desk of a Senior Application Scientist
Welcome to a detailed examination of linker stability, a cornerstone of successful therapeutic bioconjugate design. In the landscape of drug delivery, particularly for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a tether but a critical modulator of the therapeutic index.[1] Its ability to remain intact in systemic circulation and release its payload at the desired site of action is paramount.[] Premature drug release leads to off-target toxicity, while overly stable linkers can result in diminished efficacy.[3]
This guide provides an in-depth comparison of two related but distinct linker motifs: the standard piperazine and the less-common piperazin-2-one. While direct, head-to-head comparative data in the public literature is scarce, we can leverage fundamental chemical principles and data from analogous structures to build a robust understanding. Our focus will be on providing you, the researcher, with the foundational knowledge and practical methodologies to evaluate these linkers within your own discovery pipeline.
Structural Scaffolds: A Tale of Two Rings
At first glance, the two linkers share the same six-membered heterocyclic core. However, the introduction of a carbonyl group transforms the chemical nature of the ring, creating a critical point of differentiation.
Standard Piperazine: A symmetrical, disubstituted amine. Its two nitrogen atoms offer points for conjugation and can significantly enhance the aqueous solubility of a molecule, a common challenge in drug development.[] The basicity of these nitrogens can be modulated by nearby chemical groups, which in turn affects properties like cell permeability and metabolic stability.[5]
Piperazin-2-one: An asymmetrical ring containing both an amine and an internal (cyclic) amide, also known as a lactam.[6] This amide bond introduces a potential site for hydrolysis that is absent in the standard piperazine core.[7]
The core hypothesis is that the endocyclic amide bond of piperazin-2-one represents its most probable metabolic soft spot, distinguishing its stability profile from the N-alkylation/dealkylation pathways more typical for standard piperazine linkers.[8]
Comparative Stability Analysis: An Evidence-Based Projection
In the absence of direct comparative studies, we will project the stability of these linkers based on their susceptibility to the three main degradation pressures: chemical hydrolysis (pH), enzymatic degradation, and plasma stability.
Chemical Stability (pH-Dependent Hydrolysis)
The stability of a linker across a range of pH values is critical, from storage conditions (often acidic) to physiological pH in the blood (~7.4) and the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[9]
Standard Piperazine: The piperazine ring itself is generally stable to hydrolysis across a wide pH range. However, functional groups attached to the piperazine, such as a maleimide, can be highly susceptible to hydrolysis. Studies have shown that the proximity of the basic piperazine nitrogen can accelerate the hydrolysis of an attached maleimide group through inductive effects.[10][11]
Piperazin-2-one (Projected): The internal amide (lactam) bond is the key feature. Amides are generally more stable to hydrolysis than esters, but they are known to be labile under strongly acidic or basic conditions.[7] We can project that the piperazin-2-one ring would be susceptible to opening via hydrolysis, particularly in the acidic environment of the lysosome, which could be a desirable feature for a cleavable linker strategy.
The endocyclic amide bond (lactam) is prone to acid-catalyzed hydrolysis.
Neutral (pH 7.4)
Generally stable.
High stability expected.
Amide bonds are generally stable at neutral pH in the absence of enzymes.
Basic (pH > 8.0)
Generally stable.
Moderate susceptibility to hydrolysis.
Amide bonds are susceptible to base-catalyzed hydrolysis.
Plasma and Enzymatic Stability
Plasma contains a host of enzymes, such as esterases and proteases, that can degrade xenobiotics.[7] This is the most crucial test for predicting in vivo stability.[12][13]
Standard Piperazine: The primary metabolic liabilities are typically related to the substituents on the piperazine nitrogens, such as N-dealkylation.[5] The ring itself is relatively robust. Incorporating the piperazine nitrogen into an amide bond with an adjacent group is a known strategy to improve its metabolic stability.[8]
Piperazin-2-one (Projected): The amide bond within the ring is a clear potential substrate for plasma amidases or proteases.[7] This makes it a prime candidate for enzymatic cleavage. Therefore, a piperazin-2-one linker is expected to be less stable in plasma than a properly substituted standard piperazine linker. This could be advantageous for prodrug strategies but detrimental if sustained circulation is required.
Table 2: Projected Plasma Stability Comparison
Linker Type
Projected Half-Life (t½) in Plasma
Primary Degradation Pathway
Standard Piperazine
High
N-dealkylation (if applicable)
Piperazin-2-one
Low to Moderate
Enzymatic hydrolysis of the internal amide bond.
Behind the Bench: Protocols for Definitive Stability Assessment
Trustworthy data is generated from robust, well-controlled experiments. The following protocols provide a framework for performing a direct comparison of your specific linker constructs.
Experimental Protocol: In Vitro Plasma Stability Assay
This assay is the gold standard for predicting the in vivo behavior of a linker.[3] Its purpose is to measure the disappearance of the parent compound (e.g., your ADC) and the appearance of released payload over time when incubated in plasma.
Causality Behind Experimental Choices:
Multiple Species: Using plasma from different species (e.g., mouse, rat, cynomolgus monkey, human) is critical as enzymatic activity can vary significantly, providing insight for preclinical-to-clinical translation.[12][13]
37°C Incubation: This mimics physiological temperature.
Quenching: Ice-cold acetonitrile is used to immediately stop the enzymatic reaction and precipitate plasma proteins, which would otherwise interfere with LC-MS analysis.[14]
LC-MS Analysis: Liquid chromatography-mass spectrometry is the preferred method for its sensitivity and specificity in quantifying both the parent molecule and its metabolites (e.g., free drug).[15]
Step-by-Step Methodology:
Preparation:
Prepare a 10 mM stock solution of your test compounds (e.g., linker-payload) in DMSO.
Thaw frozen plasma (e.g., human, mouse) at 37°C. Centrifuge at ~3000 x g for 10 minutes to remove any cryoprecipitates.
Incubation:
In a microcentrifuge tube, add 495 µL of pre-warmed plasma.
Spike in 5 µL of the 10 mM stock solution to achieve a final concentration of 100 µM (the final DMSO concentration should be ≤1%). Vortex gently.
Incubate the tubes in a shaker incubator at 37°C.
Time Points:
Collect 50 µL aliquots at specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes). The "0 minute" sample should be processed immediately after spiking.
Sample Processing:
To each 50 µL aliquot, add 150 µL of ice-cold acetonitrile containing an internal standard.
Vortex vigorously for 1 minute to precipitate proteins.
Centrifuge at 12,000 x g for 10 minutes at 4°C.
Analysis:
Carefully transfer the supernatant to a new 96-well plate or LC-MS vials.
Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound relative to the internal standard.
Data Interpretation:
Plot the natural log of the percentage of parent compound remaining versus time.
Calculate the half-life (t½) from the slope (k) of the linear regression line: t½ = 0.693 / k.
Workflow & Visualization
A clear workflow ensures reproducibility and understanding of the experimental process.
Caption: Workflow for the In Vitro Plasma Stability Assay.
Mechanisms of Degradation: A Visual Explanation
The stability of each linker is dictated by its most labile bond.
Caption: Contrasting Degradation Pathways.
Summary and Recommendations
The choice between a standard piperazine and a piperazin-2-one linker is a choice between presumed stability and a potentially built-in cleavage mechanism.
Choose a Standard Piperazine Linker when:
Maximum stability is paramount. For non-cleavable ADC strategies or when the linker's primary role is to provide spacing and solubility without participating in drug release.[9]
You want to avoid premature payload release in circulation.
The metabolic liability can be controlled by modifying the N-substituents.
Consider a Piperazin-2-one Linker when:
A controlled, cleavable linker strategy is desired. The internal amide bond may serve as a trigger for release in specific enzymatic environments (e.g., lysosomes).
You are developing a prodrug that requires activation via hydrolysis.
The inherent instability is a feature, not a bug, of your design.
Final Verdict: The piperazin-2-one motif is an intriguing but higher-risk option that requires thorough experimental validation. It should be treated as a potentially cleavable linker. The standard piperazine is a more conservative and generally more stable building block. We strongly recommend running the in vitro plasma stability assay described here as a first and critical step in assessing any novel linker, especially one containing a potentially labile functional group like the lactam in piperazin-2-one.
References
A Comparative Guide to the Plasma Stability of ADC Linkers. Benchchem.
High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega.
Physical and chemical properties of deuterated piperazin-2-one. Benchchem.
Stability of Piperazin-2-one-d6 in different biological matrices. Benchchem.
High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. PMC.
Plasma Stability In Vitro Assay. Charnwood Discovery.
Plasma Stability Assay. Creative Bioarray.
Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. PMC.
PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Semantic Scholar.
Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. ACS Publications.
Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. PMC.
PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. PMC.
Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. u:scholar.
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate.
Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega.
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC.
A Senior Application Scientist's Guide to the Spectroscopic Identification of Terminal Alkynes in Piperazinone Derivatives
In the landscape of modern drug discovery, piperazinone scaffolds are prized for their versatile pharmacological activities. The incorporation of a terminal alkyne group onto these structures is a common synthetic strate...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, piperazinone scaffolds are prized for their versatile pharmacological activities. The incorporation of a terminal alkyne group onto these structures is a common synthetic strategy, unlocking access to powerful subsequent modifications via reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). However, confirming the successful and unambiguous installation of this small, yet crucial, functional group requires a robust analytical strategy.
This guide provides an in-depth comparison of analytical techniques for identifying the terminal alkyne moiety in piperazinone derivatives, with a primary focus on the speed, efficiency, and diagnostic power of Infrared (IR) Spectroscopy. We will explore the fundamental principles, provide a field-proven experimental protocol, and objectively compare its performance against alternative methods such as Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
The Vibrational Signature: Why IR Spectroscopy Excels
Infrared spectroscopy is predicated on a simple principle: chemical bonds are not static. They stretch, bend, and vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb the frequencies that match its natural vibrational modes.[1][2] This creates a unique spectral fingerprint, allowing for the identification of functional groups.
For the terminal alkyne (R-C≡C-H), two specific vibrations provide exceptionally clear and diagnostic signals:
The ≡C-H Stretch: The bond between the sp-hybridized carbon and the terminal hydrogen is remarkably strong and stiff. This results in a stretching vibration at a high frequency, typically appearing as a sharp, strong, and narrow peak around 3330-3270 cm⁻¹ .[3][4][5][6] This region of the IR spectrum is often uncluttered, making this peak a highly reliable indicator for the presence of a terminal alkyne. Its absence is compelling evidence that the terminal alkyne is not present.
The C≡C Stretch: The carbon-carbon triple bond vibration occurs in a region with very few other absorptions, typically between 2260-2100 cm⁻¹ .[3][4][6][7] While diagnostic, this peak can be weak to medium in intensity.[6][8] For terminal alkynes, the change in dipole moment during this vibration is more significant than in symmetrically substituted internal alkynes, resulting in a more intense peak.[7]
When analyzing a piperazinone derivative, these alkyne signals will be present alongside the characteristic absorptions of the core structure.
Functional Group
Vibration Mode
Characteristic Wavenumber (cm⁻¹)
Peak Intensity & Shape
Terminal Alkyne
≡C-H Stretch
3330 - 3270
Strong, Sharp, Narrow
Terminal Alkyne
C≡C Stretch
2260 - 2100
Weak to Medium, Sharp
Piperazinone (Amide)
C=O Stretch
1680 - 1640
Very Strong, Sharp
Piperazinone Ring
C-H Stretch (sp³)
3000 - 2850
Medium to Strong
Piperazinone Ring
C-N Stretch
1335 - 1020
Medium to Strong
Field-Proven Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a powerful Fourier Transform Infrared (FTIR) sampling technique that requires minimal to no sample preparation, making it ideal for rapid screening of solid powders or oils.[9][10] The following protocol ensures reproducible and high-quality data.
Experimental Workflow Diagram
Caption: Analytical workflow for identifying a terminal alkyne via ATR-FTIR.
Step-by-Step Methodology
Instrument Preparation: Ensure the FTIR spectrometer is properly purged and has passed all internal diagnostic checks.
Crystal Cleaning: The ATR crystal (typically diamond or germanium) must be impeccably clean. Wipe the crystal surface with a lint-free wipe dampened with a volatile solvent like isopropanol and allow it to dry completely.
Background Acquisition: With the clean, empty crystal, acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂ and water vapor) and the instrument's optical bench. The instrument software will automatically subtract this from the sample spectrum, preventing atmospheric peaks from being mistaken for sample features.
Sample Application: Place a small amount of the solid piperazinone derivative (typically just enough to cover the crystal surface) directly onto the ATR crystal.
Apply Pressure: Lower the instrument's press arm or anvil and apply consistent pressure. This ensures intimate contact between the solid sample and the crystal, which is essential for a strong, high-quality signal.
Spectrum Acquisition: Collect the sample spectrum. Typical parameters for this analysis are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[10]
Post-Analysis Cleaning: After the measurement, retract the anvil, and thoroughly clean the sample from the crystal surface using a suitable solvent to prevent cross-contamination of future measurements.
Comparative Analysis: IR Spectroscopy vs. Other Techniques
While IR spectroscopy is a powerful tool, a comprehensive analytical workflow often involves orthogonal techniques for complete structural confirmation. The choice of technique depends on the specific question being asked—be it rapid functional group identification or complete structural elucidation.
Technique
Principle
Information Gained
Pros
Cons
FTIR Spectroscopy
Probes molecular vibrations by absorption of infrared radiation.[1]
Presence/absence of key functional groups (e.g., ≡C-H, C=O, N-H).[11]
- Extremely Fast: Analysis in <2 minutes.- Non-destructive: Sample can be recovered.[10]- Minimal Sample Prep: Ideal for solids/oils.[9]- Low Cost: Instrumentation is widely available.
- Limited Structural Detail: Does not reveal connectivity.- Fingerprint Region (<1500 cm⁻¹) can be complex and difficult to interpret fully. [12]- Not inherently quantitative without rigorous calibration.
¹H / ¹³C NMR Spectroscopy
Probes the magnetic environment of atomic nuclei (¹H, ¹³C) in a strong magnetic field.
Detailed atomic connectivity, chemical environment of each atom, stereochemistry, and relative quantitation of different protons/carbons.
- Definitive Structural Elucidation: The "gold standard" for structure confirmation.- Quantitative: Peak integration provides ratios of different nuclei.
- Slower: Requires sample dissolution and longer acquisition times (minutes to hours).- Requires Deuterated Solvents: Adds cost and complexity.- Less Sensitive: Requires more sample than MS.
Mass Spectrometry (MS)
Measures the mass-to-charge ratio of ionized molecules and their fragments.
Precise molecular weight, elemental composition (with high-res MS), and fragmentation patterns that aid in structural determination.
- Exceptional Sensitivity: Can detect trace amounts of material.- Provides Molecular Formula: High-resolution MS can confirm elemental composition.
- Destructive: The sample is consumed.- Does not directly identify functional groups in the way IR does.- Isomer differentiation can be challenging without tandem MS (MS/MS).[13]
Conclusion: An Integrated Approach
For the specific task of identifying a terminal alkyne in a piperazinone derivative, FTIR spectroscopy stands out as the premier technique for rapid screening and reaction monitoring. The unambiguous, sharp ≡C-H stretch at ~3300 cm⁻¹ provides an immediate "yes/no" answer to the synthetic chemist. Its speed and ease of use allow for high-throughput analysis, confirming the success of a synthetic step before committing to more time-consuming and resource-intensive analyses.
While NMR and MS are indispensable for the complete and definitive structural elucidation required for publication or regulatory submission, incorporating ATR-FTIR into the daily workflow provides an efficient, reliable, and cost-effective method to validate the presence of this critical functional group, accelerating the pace of drug development and chemical research.
References
JoVE. (2024, December 5). IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from JoVE. (URL: [Link])
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. (URL: [Link])
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkynes. (URL: [Link])
University of Massachusetts. (n.d.). IR Group Frequencies. (URL: [Link])
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (URL: [Link])
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. (URL: [Link])
University of Calgary. (n.d.). IR Chart. (URL: [Link])
International Journal of Pharmaceutical and Chemical Sciences. (2012). Interpretation of Infra Red Spectra. (URL: [Link])
IR Spectrum Analysis Steps. (n.d.). Decoding Information from Spectra to Compounds. (URL: [Link])
Digital.CSIC. (n.d.). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. (URL: [Link])
Polymer Chemistry Characterization Lab, University of Southern Mississippi. (n.d.). Infrared Spectroscopy (FT-IR/ATR). (URL: [Link])
UC Davis Air Quality Research Center. (n.d.). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. (URL: [Link])
Chemistry LibreTexts. (2023, August 29). ATR-FTIR. (URL: [Link])
ACS Publications. (2021, July 12). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Journal of Chemical Education. (URL: [Link])
Chemistry Hall. (2026, January 6). Mastering IR Spectra: A Practical Guide. (URL: [Link])
Indian Journal of Pure & Applied Physics. (2005). Spectral investigation and normal coordinate analysis of piperazine. (URL: [Link])
ResearchGate. (2025, August 8). Spectral investigation and normal coordinate analysis of piperazine. (URL: [Link])
ResearchGate. (n.d.). FTIR spectrum of (a) piperazine, (b) BTCA, (c) BTCA-P-Cu-CP, and (d).... (URL: [Link])
Auburn University. (2012, May 7). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. (URL: [Link])
Eskişehir Technical University Journal of Science and Technology A – Applied Sciences and Engineering. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (URL: [Link])
A Comparative Guide to the Biological Activity of N-propargyl vs. N-allyl Piperazinones
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the piperazinone scaffold is a privileged structure, serving as the foundation for a multitude of biologically acti...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the piperazinone scaffold is a privileged structure, serving as the foundation for a multitude of biologically active compounds.[1][2] The strategic functionalization of the piperazine nitrogen atoms allows for the fine-tuning of a molecule's pharmacological profile. This guide provides an in-depth, objective comparison of the biological activities of two key classes of piperazinone derivatives: N-propargyl and N-allyl substituted piperazinones. By examining their synthesis, mechanisms of action, and supporting experimental data, this document aims to equip researchers with the critical insights needed to make informed decisions in drug design and development.
The Chemical Rationale: Propargyl vs. Allyl Functional Groups
The introduction of either a propargyl (a three-carbon chain with a carbon-carbon triple bond) or an allyl (a three-carbon chain with a carbon-carbon double bond) group at the nitrogen atom of a piperazinone ring can dramatically influence its biological activity. This distinction arises from the inherent chemical reactivity of the unsaturated bonds.
The propargyl group , with its terminal alkyne, is a well-known pharmacophore in the design of irreversible inhibitors, often termed "suicide inhibitors."[3][4] The triple bond can be activated by target enzymes, leading to the formation of a reactive intermediate that covalently binds to the enzyme, causing its permanent inactivation.[5] This mechanism can lead to high potency and prolonged duration of action.
Conversely, the allyl group's double bond is less prone to such enzymatic activation for covalent modification. Molecules containing an allyl group typically act as reversible inhibitors, binding to their targets through non-covalent interactions. However, the allyl moiety can still contribute significantly to the binding affinity and selectivity of a compound.[6] The double bond can participate in various non-covalent interactions within a binding pocket, and its presence influences the overall shape and electronics of the molecule.
Synthesis of N-propargyl and N-allyl Piperazinones
The synthesis of N-propargyl and N-allyl piperazinones generally involves the N-alkylation of a piperazinone precursor. A common synthetic route is the nucleophilic substitution reaction between a piperazinone and a corresponding propargyl or allyl halide (e.g., bromide or chloride) in the presence of a base.
A general synthetic scheme is as follows:
Caption: General synthesis of N-propargyl and N-allyl piperazinones.
Comparative Biological Activities
While a head-to-head comparison of N-propargyl and N-allyl piperazinones within a single study is limited in the current literature, we can draw valuable insights by comparing data from separate studies on analogous heterocyclic systems. The primary focus of this comparison will be on anticancer activity, a field where piperazine derivatives have shown considerable promise.[7][8]
Cytotoxicity and Anticancer Activity
The choice between a propargyl and an allyl substituent can significantly impact the cytotoxic profile of a piperazinone derivative.
N-propargyl piperazinones have been investigated as potential anticancer agents, with their mechanism often linked to the irreversible inhibition of key enzymes involved in cancer cell proliferation and survival.[3][4] For instance, N-propargylglycine, a suicide inhibitor of proline dehydrogenase (PRODH), has demonstrated anticancer activity.[3][4]
N-allyl piperazine derivatives have also shown potent cytotoxic effects. A notable example is the compound 1-[2-(Allylthio)benzoyl]-4-(4-methoxyphenyl)piperazine (CB01), which exhibited high cytotoxicity against glioblastoma (U87) and cervix cancer (HeLa) cells with IC50 values below 50 nM.[9] Mechanistic studies revealed that CB01 induces apoptosis through the intrinsic mitochondrial signaling pathway, evidenced by DNA fragmentation, nuclear condensation, and the activation of caspase-3 and -9.[9]
Comparative Insights from a Urea Scaffold: A study comparing N1-methyl, N1-allyl, and N1-propargyl urea derivatives of diamino acids provided interesting selectivity data. While the N1-propargyl ureas showed no particular selectivity across 60 human cancer cell lines, the N1-allyl ureas were more selective for lung cancer cell lines. This suggests that the allyl group may confer a degree of target specificity that is not observed with the propargyl group in this particular scaffold.
Table 1: Cytotoxicity of Piperazine Derivatives. This table summarizes the cytotoxic activity of various piperazine derivatives against different cancer cell lines.
Mechanistic Considerations: Irreversible vs. Reversible Inhibition
The fundamental difference in the chemical reactivity of the propargyl and allyl groups dictates their likely mechanisms of biological action.
N-propargyl Piperazinones: Covalent Modification
The terminal alkyne of the N-propargyl group is a key feature for its role as a "suicide inhibitor." In this mechanism, the target enzyme processes the N-propargyl substrate, leading to the formation of a highly reactive intermediate that covalently attaches to a nucleophilic residue in the enzyme's active site. This results in the irreversible inactivation of the enzyme.
Caption: Mechanism of suicide inhibition by N-propargyl compounds.
N-allyl Piperazinones: Reversible Interactions
In contrast, N-allyl piperazinones are more likely to act as reversible inhibitors. The allyl group, while contributing to the overall binding affinity, does not typically undergo enzymatic activation to form a covalent bond. The inhibition is therefore dependent on the concentration of the inhibitor and can be overcome by increasing the substrate concentration.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.
In Vitro Cytotoxicity Evaluation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Methodology:
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) and incubate overnight at 37°C in a 5% CO2 atmosphere.
Compound Treatment: Prepare serial dilutions of the piperazinone derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a solvent control (e.g., DMSO) and a negative control (medium only).
Incubation: Incubate the plates for a period that is relevant to the cell line and compound activity (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Formazan Formation: Incubate the plates for an additional 1 to 4 hours at 37°C to allow for the formation of formazan crystals.
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
General Biochemical Enzyme Inhibition Assay
This protocol outlines a typical workflow for determining the in vitro inhibitory activity of a compound against a purified enzyme.
Materials and Reagents:
Purified enzyme of interest
Specific substrate for the enzyme
N-propargyl or N-allyl piperazinone inhibitor compound
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
Cofactors, if required by the enzyme (e.g., ATP, NADH)
96-well microplates
Microplate reader (for absorbance, fluorescence, or luminescence detection)
Step-by-Step Procedure:
Prepare Solutions: Dissolve the enzyme, substrate, and inhibitor in the appropriate assay buffer. Prepare a serial dilution of the inhibitor to test a range of concentrations.
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Then, add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
Initiate the Reaction: Start the enzymatic reaction by adding the substrate to each well.
Monitor the Reaction: Measure the rate of the reaction over time using a microplate reader. The detection method will depend on the nature of the substrate and product.
Data Analysis: Plot the reaction rate against the inhibitor concentration and determine the IC50 value. For mechanistic studies, vary the substrate concentration to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and calculate the inhibition constant (Ki).
Conclusion and Future Directions
The choice between an N-propargyl and an N-allyl substituent on a piperazinone core offers distinct strategic advantages in drug design. N-propargyl derivatives hold promise as potent, irreversible inhibitors, which can be particularly effective for targets where sustained inhibition is desired. In contrast, N-allyl derivatives may offer a more nuanced profile of reversible inhibition, potentially with improved selectivity and a different side-effect profile.
The available data, though not from direct comparative studies on identical piperazinone scaffolds, suggests that both classes of compounds can exhibit significant biological activity, particularly in the realm of anticancer research. The potent cytotoxicity of the N-allyl piperazine derivative CB01 highlights the potential of this substituent to yield highly active compounds.
Future research should focus on the direct, side-by-side comparison of N-propargyl and N-allyl piperazinone analogs with the same core structure. Such studies, encompassing a broad range of biological assays and mechanistic investigations, will be crucial for elucidating the structure-activity relationships and for guiding the rational design of next-generation piperazinone-based therapeutics.
References
Effect of a novel piperazine compound on cancer cells. (2021). Oncology Letters. [Link]
N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. (2021). Journal of Biological Chemistry. [Link]
Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by Nω-Allyl-l-Arginine. (1998). Journal of the American Chemical Society. [Link]
N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. (2021). PubMed. [Link]
Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes. (n.d.). ResearchGate. [Link]
Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (n.d.). ResearchGate. [Link]
Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. (2014). Molecules. [Link]
Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. (2015). Angewandte Chemie International Edition. [Link]
Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). Caltech. [Link]
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Synthesis of Piperazinones, Piperazines, Tetrahydropyrazines, and Dihydropyrazinones from Polymer-Supported Acyclic Intermediates via N-Alkyl- and N-Acyliminiums. (n.d.). ResearchGate. [Link]
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Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-(Prop-2-yn-1-yl)piperazin-2-one Proper Disposal Procedures
Content Type: Operational Safety Guide
Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists
Urgent Safety Notice:
This compound contains a terminal alkyne (propargyl) moiety.
DO NOT dispose of this substance down the drain.[1][2][3]
DO NOT use metal containers (specifically copper, silver, or brass) for storage or waste accumulation.
Failure to adhere to these restrictions may result in the formation of shock-sensitive metal acetylides in plumbing or waste drums.
Scientific Rationale & Hazard Characterization
To ensure safe disposal, one must understand the specific chemical behavior of 4-(Prop-2-yn-1-yl)piperazin-2-one beyond its generic safety data sheet (SDS). As a Senior Application Scientist, I advise treating this material not just as organic waste, but as a reactive intermediate .
The Propargyl Hazard (Mechanism of Action)
The molecule features a prop-2-yn-1-yl group attached to a piperazinone ring. The terminal alkyne proton (
) is weakly acidic (). Upon contact with heavy metals—particularly Copper (Cu), Silver (Ag), and Mercury (Hg)—this proton can be displaced to form metal acetylides .
Reaction:
Risk: Metal acetylides are highly unstable, shock-sensitive explosives. Standard laboratory plumbing often contains copper or brass fittings. Pouring this compound down the drain creates a direct pathway for explosive residue accumulation in the P-trap.
Ecological Toxicity
Piperazine derivatives often exhibit aquatic toxicity.[4] The stability of the lactam ring (piperazin-2-one) means the compound may persist in water systems if not properly incinerated, violating environmental release regulations (e.g., EPA Clean Water Act).
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system: by selecting the correct container, you automatically prevent the primary chemical hazard (acetylide formation).
Phase A: Waste Segregation & Container Selection
Parameter
Requirement
Scientific Reasoning
Container Material
HDPE (High-Density Polyethylene) or Borosilicate Glass only.
Inert to amines and alkynes. Prevents metal leaching and acetylide formation.
Prohibited Materials
Metal cans, safety cans with brass flame arrestors.
Wipe the exterior of the container to remove any amine residue (prevents contact dermatitis for waste handlers).
Transfer to your facility’s Satellite Accumulation Area (SAA).[8]
Decision Logic & Workflow
The following diagram illustrates the critical decision points for disposing of 4-(Prop-2-yn-1-yl)piperazin-2-one. Note the "Hard Stop" at metal contact.
Caption: Workflow prioritizing material compatibility to prevent acetylide formation during disposal.[3][6]
Regulatory Compliance & Waste Codes
While specific waste codes depend on the exact concentration and solvent mixture, the following classifications generally apply under US RCRA (Resource Conservation and Recovery Act) and EU Waste Framework Directive standards.
Regulatory Body
Classification
Code
Description
US EPA (RCRA)
Characteristic
D001
Ignitability (if flash point < 60°C or oxidizable solid).
US EPA (RCRA)
Characteristic
D003
Reactivity (Potential). Note: While not always strictly D003, treating it as such ensures safer handling.
EU CLP
Hazard Statement
H411/H412
Toxic to aquatic life with long-lasting effects.
DOT (Transport)
Hazard Class
Class 3 or 4.1
Flammable Liquid or Flammable Solid (depending on state).
Documentation Requirement:
When filling out your facility's waste manifest, explicitly list "Terminal Alkyne" in the constituents section. This alerts the incineration facility to manage the feed rate, preventing rapid energy release in the combustion chamber.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[9]
BenchChem. (2025).[2][6] Proper Disposal Procedures for Terminal Alkynes and Propargyl Amines.
PubChem. (2024). Compound Summary: Piperazin-2-one derivatives and Propargyl amines. National Library of Medicine.